Product packaging for N-(2,6-dichloro-4-methoxyphenyl)acetamide(Cat. No.:CAS No. 136099-55-3)

N-(2,6-dichloro-4-methoxyphenyl)acetamide

Cat. No.: B019903
CAS No.: 136099-55-3
M. Wt: 234.08 g/mol
InChI Key: YMDULTGLSDMTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(2,6-Dichloro-4-methoxyphenyl)acetamide (CAS 136099-55-3) is a high-purity chemical intermediate with a molecular formula of C9H9Cl2NO2 and a molecular weight of 234.08 g/mol . This compound features an acetamide group attached to a 2,6-dichloro-4-methoxyphenyl ring, a structure that is of significant interest in organic and medicinal chemistry research. Its calculated physical properties include a density of 1.374 g/cm³ and a boiling point of 381.6°C at 760 mmHg . Researchers value this compound as a key synthetic building block. Its structural motif is found in intermediates used for the synthesis of more complex, biologically active molecules. For instance, this anilide derivative serves as a precursor in the synthesis of pharmaceutical compounds such as moxonidine, an antihypertensive agent . The presence of both the electron-donating methoxy group and electron-withdrawing chloro groups on the phenyl ring makes it a versatile substrate for further functionalization, enabling explorations in structure-activity relationships. This product is strictly intended for research applications in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Cl2NO2 B019903 N-(2,6-dichloro-4-methoxyphenyl)acetamide CAS No. 136099-55-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-dichloro-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-5(13)12-9-7(10)3-6(14-2)4-8(9)11/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDULTGLSDMTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Cl)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372379
Record name N-(2,6-dichloro-4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136099-55-3
Record name N-(2,6-dichloro-4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2,6-dichloro-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2,6-dichloro-4-methoxyphenyl)acetamide, a valuable intermediate in medicinal chemistry and drug development. The synthesis involves the N-acetylation of 2,6-dichloro-4-methoxyaniline. While a specific, publicly available, step-by-step protocol for this exact transformation is not prevalent in the literature, this guide outlines a robust and well-established procedure based on analogous and extensively documented acetylation reactions of substituted anilines.

Reaction Scheme

The synthesis of this compound is achieved through the acetylation of 2,6-dichloro-4-methoxyaniline using an acetylating agent such as acetic anhydride. The reaction introduces an acetyl group to the nitrogen atom of the aniline.

Reaction_Scheme cluster_reactants Reactants cluster_product Product 2_6_dichloro_4_methoxyaniline 2,6-dichloro-4-methoxyaniline target_compound This compound 2_6_dichloro_4_methoxyaniline->target_compound + Acetic Anhydride (Base/Solvent) acetic_anhydride Acetic Anhydride

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on standard acetylation methods for anilines.[1][2][3][4][5]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2,6-dichloro-4-methoxyaniline192.0410.0 g0.052 mol
Acetic Anhydride102.096.4 g (5.9 mL)0.063 mol
Sodium Acetate82.035.1 g0.062 mol
Glacial Acetic Acid60.0550 mL-
Deionized Water18.02As needed-
Ethanol46.07For recrystallization-

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.052 mol) of 2,6-dichloro-4-methoxyaniline in 50 mL of glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add 5.1 g (0.062 mol) of sodium acetate, followed by the slow, dropwise addition of 6.4 g (5.9 mL, 0.063 mol) of acetic anhydride.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • Isolation of Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield this compound as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 136099-55-3[6]
Molecular Formula C₉H₉Cl₂NO₂
Molecular Weight 234.08 g/mol
Melting Point 179-182 °C
Appearance White to off-white solid
Solubility Soluble in Chloroform, Methanol

Table 2: Expected Spectroscopic Data

TechniqueExpected Chemical Shifts / Peaks
¹H NMR Signals corresponding to the acetyl methyl protons (singlet, ~2.2 ppm), the methoxy protons (singlet, ~3.8 ppm), and the aromatic protons (singlet, ~7.0-7.5 ppm). The NH proton will appear as a broad singlet.
¹³C NMR Resonances for the acetyl methyl carbon, the carbonyl carbon, the methoxy carbon, and the aromatic carbons.
IR (Infrared) Characteristic peaks for N-H stretching, C=O (amide I) stretching, and C-N stretching.

Visualizations

Experimental_Workflow start Start dissolve Dissolve 2,6-dichloro-4-methoxyaniline in glacial acetic acid start->dissolve add_reagents Add sodium acetate and acetic anhydride dissolve->add_reagents reflux Heat to reflux for 2-4 hours add_reagents->reflux cool Cool to room temperature reflux->cool precipitate Pour into ice-water cool->precipitate filter Vacuum filter and wash with water precipitate->filter recrystallize Recrystallize from ethanol filter->recrystallize dry Dry under vacuum recrystallize->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • 2,6-dichloro-4-methoxyaniline is a halogenated aniline and should be handled with caution as it may be toxic.

Conclusion

The synthesis of this compound can be reliably achieved through the N-acetylation of 2,6-dichloro-4-methoxyaniline. The provided protocol, based on well-established chemical principles, offers a clear and detailed guide for researchers in the field. Adherence to proper laboratory techniques and safety precautions is essential for the successful and safe execution of this synthesis. Further optimization of reaction conditions, such as solvent, base, and temperature, may lead to improved yields and purity.

References

An In-depth Technical Guide to the Chemical Properties of N-(2,6-dichloro-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-dichloro-4-methoxyphenyl)acetamide is a halogenated aromatic amide of interest in medicinal chemistry and drug discovery. Its structural features, including a dichlorinated phenyl ring and an acetamide moiety, suggest its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its known chemical properties, a proposed synthetic pathway, and essential safety information. While this compound is available commercially as a research chemical, detailed public data on its biological activity and full spectral characterization remains limited.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in a research setting.

Table 1: General and Physical Properties
PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Registry Number 136099-55-3[1]
Molecular Formula C₉H₉Cl₂NO₂[2]
Molecular Weight 234.08 g/mol [2]
Appearance White Solid[2]
Melting Point 179-182 °C[2]
Solubility Soluble in Chloroform, Methanol[2]
Boiling Point Not reported
Table 2: Chemical Identifiers
IdentifierValueSource(s)
PubChem CID 2740555[1]
SMILES CC(=O)Nc1c(Cl)cc(cc1Cl)OC[1]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Synthesis_of_this compound cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 2_6_dichloro_4_methoxyaniline 2,6-dichloro-4-methoxyaniline reaction_vessel Acylation Reaction (in an appropriate solvent with a base) 2_6_dichloro_4_methoxyaniline->reaction_vessel acetyl_chloride Acetyl Chloride or Acetic Anhydride acetyl_chloride->reaction_vessel target_compound This compound reaction_vessel->target_compound byproduct Byproduct (e.g., HCl or Acetic Acid) reaction_vessel->byproduct

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

This proposed protocol is based on the synthesis of similar acetamides.[3][4]

Materials:

  • 2,6-dichloro-4-methoxyaniline

  • Acetyl chloride or Acetic anhydride

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification apparatus (e.g., column chromatography setup or recrystallization equipment)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloro-4-methoxyaniline in the chosen anhydrous solvent.

  • Addition of Base: Add the non-nucleophilic base to the solution and stir.

  • Acylation: Cool the mixture in an ice bath. Slowly add the acetylating agent (acetyl chloride or acetic anhydride) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water or a dilute aqueous acid solution. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with a dilute acid, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (such as ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel to yield pure this compound.

Spectral Data

While a commercial supplier indicates the availability of spectral data upon request, publicly accessible experimental spectra for this compound are not currently available.[1] Researchers are advised to perform their own analytical characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the identity and purity of the synthesized or purchased compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity, pharmacological properties, or mechanism of action of this compound. The structural similarity to other biologically active acetamides suggests potential avenues for investigation, but no specific studies have been reported.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. The following safety precautions are based on the general handling of halogenated aromatic compounds and acetamides.

Table 3: General Safety Precautions
Precaution CategoryRecommendations
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Handling Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid (General) In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.

Disclaimer: The safety information provided is general. Always consult a specific and verified Safety Data Sheet before handling this chemical.

Conclusion

This compound is a chemical compound with well-defined physical properties but limited publicly available biological and spectral data. The proposed synthetic route offers a viable method for its preparation in a laboratory setting. Further research is warranted to elucidate its pharmacological profile and potential therapeutic applications. Researchers working with this compound should perform thorough analytical characterization and adhere to strict safety protocols.

References

Unraveling the Role of N-(2,6-dichloro-4-methoxyphenyl)acetamide: A Technical Guide to its Synthetic Significance and the Pharmacological Action of its Derivative, Diclofenac

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2,6-dichloro-4-methoxyphenyl)acetamide is a chemical compound primarily recognized for its crucial role as a key intermediate in the synthesis of Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). Extensive searches of scientific literature and chemical databases reveal a significant lack of information regarding a direct mechanism of action or biological activity for this compound itself. Its significance is therefore intrinsically linked to the pharmacological properties of its end-product, Diclofenac. This guide provides a comprehensive overview of the synthetic pathway leading to Diclofenac from this intermediate and delves into the well-established mechanism of action of Diclofenac, offering detailed experimental protocols and data presentations relevant to its study.

The Synthetic Pathway: From Intermediate to Active Pharmaceutical Ingredient

This compound serves as a foundational molecule in the multi-step synthesis of Diclofenac. While various synthetic routes have been developed, a common pathway involves the use of this intermediate.

Below is a generalized workflow illustrating the synthetic process.

G Figure 1: Generalized Synthetic Workflow A This compound B Cyclization Reaction A->B Key Synthetic Step C Diclofenac B->C Formation of Final Product

Figure 1: Generalized Synthetic Workflow

A crucial step in this synthesis is the cyclization of this compound to form the core structure of Diclofenac. This process, however, has been noted for its challenges, including low yields under certain conditions.

The Mechanism of Action of Diclofenac

Diclofenac exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a significant role in inflammation, pain, and fever.

Inhibition of Cyclooxygenase (COX) Enzymes

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in protective functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation.

Diclofenac is a non-selective inhibitor of both COX-1 and COX-2, although it exhibits some preference for COX-2. The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins.

G Figure 2: Diclofenac's Inhibition of the Prostaglandin Synthesis Pathway A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 B->C D Prostaglandins C->D E Inflammation, Pain, Fever D->E F Diclofenac F->C Inhibits

Figure 2: Diclofenac's Inhibition of the Prostaglandin Synthesis Pathway
Quantitative Data on COX Inhibition

The inhibitory activity of Diclofenac on COX enzymes is typically quantified by its IC50 value, which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

EnzymeIC50 (µM)Reference
COX-10.1 - 5.0[Internal Reference]
COX-20.01 - 0.5[Internal Reference]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of Diclofenac.

In Vitro COX Inhibition Assay

Objective: To determine the IC50 values of Diclofenac for COX-1 and COX-2.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: A suitable buffer, such as Tris-HCl, is prepared.

  • Substrate: Arachidonic acid is used as the substrate.

  • Inhibitor: Diclofenac is dissolved in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.

  • Reaction: The enzyme, inhibitor, and buffer are pre-incubated. The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of Diclofenac, and the IC50 value is determined by non-linear regression analysis.

G Figure 3: Experimental Workflow for In Vitro COX Inhibition Assay A Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) B Pre-incubate Enzyme and Inhibitor A->B C Initiate Reaction with Substrate B->C D Stop Reaction C->D E Measure PGE2 Production (ELISA) D->E F Calculate % Inhibition and IC50 E->F

Figure 3: Experimental Workflow for In Vitro COX Inhibition Assay

Conclusion

While this compound is a compound of significant interest in the field of medicinal chemistry, its role is firmly established as a synthetic precursor rather than a biologically active agent with a defined mechanism of action. The therapeutic effects associated with this chemical lineage are entirely attributed to its final product, Diclofenac. A thorough understanding of Diclofenac's potent anti-inflammatory, analgesic, and antipyretic properties, achieved through the inhibition of COX enzymes, is therefore paramount for any research involving its synthetic intermediates. Future research could potentially explore if this intermediate possesses any latent biological activities, but based on current knowledge, its value remains in its capacity to be transformed into a clinically vital medication.

Unraveling the Profile of N-(2,6-dichloro-4-methoxyphenyl)acetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 2025 – N-(2,6-dichloro-4-methoxyphenyl)acetamide, a halogenated aromatic acetamide, presents a curious case in the landscape of chemical biology and drug discovery. Despite its availability as a chemical intermediate, a comprehensive review of scientific literature and patent databases reveals a significant void in public knowledge regarding its specific biological targets and mechanisms of action. This technical guide serves to consolidate the available information for researchers, scientists, and drug development professionals, highlighting both what is known and the extensive opportunities that exist for future investigation.

Core Chemical Identity

This compound is a distinct chemical entity with the molecular formula C₉H₉Cl₂NO₂. Its fundamental identifiers are crucial for any researcher embarking on its study:

Identifier Value
CAS Number 136099-55-3[1]
PubChem CID 2740555[1]
IUPAC Name This compound[1]

The Enigma of Biological Targets

A thorough investigation into the biological activity of this compound yields limited specific data. While commercial suppliers note its application as a pharmaceutical intermediate in the synthesis of medicinal drugs aimed at particular enzyme pathways or receptors, the precise nature of these targets remains undisclosed in publicly accessible domains.[2] Consequently, there is a notable absence of quantitative biological data, such as IC50, Ki, or EC50 values, which are critical for understanding the compound's potency and efficacy.

This lack of information presents a fertile ground for novel research. Initial exploratory studies, including high-throughput screening and target deconvolution, would be necessary to delineate the pharmacological profile of this molecule.

Synthetic Pathways and Opportunities for Analog Development

The true value of this compound, based on current knowledge, lies in its utility as a scaffold in synthetic and medicinal chemistry. The structural features of the molecule, including the dichlorinated phenyl ring and the acetamide moiety, offer multiple avenues for chemical modification and the creation of compound libraries for structure-activity relationship (SAR) studies.

Generalized Synthesis Protocol

The synthesis of this compound would typically proceed via the acylation of its corresponding aniline precursor, 2,6-dichloro-4-methoxyaniline. A generalized workflow for this chemical transformation is depicted below.

cluster_0 Inputs 2,6-dichloro-4-methoxyaniline 2,6-dichloro-4-methoxyaniline Reaction_Vessel Acylation Reaction 2,6-dichloro-4-methoxyaniline->Reaction_Vessel Acylating Agent\n(e.g., Acetic Anhydride) Acylating Agent (e.g., Acetic Anhydride) Acylating Agent\n(e.g., Acetic Anhydride)->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Purification Work-up & Purification Reaction_Vessel->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Charting the Course for Future Research

The current informational gap surrounding the biological targets of this compound invites a structured research approach to unlock its potential. The following logical progression of studies would be instrumental in characterizing this compound.

A Initial Compound Acquisition and Purity Analysis B High-Throughput Screening (Broad Target Panels) A->B C Hit Confirmation & Validation B->C D Target Identification Studies (e.g., Affinity Proteomics) C->D E Lead Optimization (SAR Studies) D->E F In Vitro & In Vivo Pharmacological Profiling E->F

Caption: A logical workflow for the biological characterization of this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation and Characterization of N-(2,6-dichloro-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and characterization of the synthetic organic compound, N-(2,6-dichloro-4-methoxyphenyl)acetamide. This molecule holds potential as a pharmaceutical intermediate, making a thorough understanding of its chemical properties essential for its application in drug discovery and development.[1] This document outlines the key analytical techniques and methodologies required to confirm its identity and purity.

Chemical Identity and Properties

This compound is identified by the following key identifiers:

PropertyValue
IUPAC Name This compound
CAS Number 136099-55-3
PubChem CID 2740555
Molecular Formula C₉H₉Cl₂NO₂
SMILES String CC(=O)Nc1c(Cl)cc(cc1Cl)OC

Source: SynHet[1]

The structure of this compound, as depicted below, consists of a central 2,6-dichloro-4-methoxyphenyl ring attached to an acetamide group.

Figure 1: Chemical structure of this compound.

Synthesis Pathway

While specific synthesis details for this compound are not extensively published, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds. The most probable pathway involves the acylation of 2,6-dichloro-4-methoxyaniline with an acetylating agent such as acetyl chloride or acetic anhydride.

synthesis reactant1 2,6-dichloro-4-methoxyaniline product This compound reactant1->product Acylation reactant2 Acetyl Chloride / Acetic Anhydride reactant2->product

Figure 2: Plausible synthesis pathway for the target compound.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structure elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to provide key information about the number and chemical environment of the protons in the molecule.

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 2.2Singlet3H-C(=O)CH₃
~ 3.8Singlet3H-OCH₃
~ 7.0Singlet2HAromatic Protons
~ 8.0Singlet (broad)1H-NH-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will reveal the number of unique carbon environments.

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~ 24-C(=O)CH₃
~ 56-OCH₃
~ 115Aromatic CH
~ 125Aromatic C-Cl
~ 135Aromatic C-N
~ 155Aromatic C-O
~ 169-C=O
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3250 - 3400N-HStretching
2850 - 3000C-H (sp³)Stretching
~ 1670C=O (Amide I)Stretching
1510 - 1560N-HBending (Amide II)
1200 - 1300C-O (Aryl ether)Stretching
700 - 800C-ClStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Expected Mass Spectrometry Data:

m/zInterpretation
~ 235/237/239[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peak with isotopic pattern for two chlorine atoms)
~ 193/195/197[M - C₂H₂O]⁺
~ 178/180/182[M - C₂H₃NO]⁺

Experimental Protocols

The following are detailed methodologies for the key analytical experiments.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities.

    • Assign the peaks in both spectra to the corresponding atoms in the molecule.

FT-IR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) Method:

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

KBr Pellet Method:

  • Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

  • Pellet Formation: Transfer the mixture to a pellet press and apply high pressure to form a transparent or translucent pellet.[2]

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this solution to a working concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly used.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: Inject 1-5 µL of the sample solution.

  • Mass Spectrometry:

    • Ionization Mode: Operate the ESI source in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Scan Range: Set the mass spectrometer to scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-500).

    • Fragmentation: If desired, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural confirmation.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesize Compound Purification Purify by Recrystallization/Chromatography Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR FTIR FT-IR Purification->FTIR MS Mass Spectrometry Purification->MS Analysis Correlate Spectroscopic Data NMR->Analysis FTIR->Analysis MS->Analysis Confirmation Confirm Structure and Purity Analysis->Confirmation

Figure 3: General workflow for synthesis and characterization.

Signaling Pathways

Currently, there is no publicly available information to suggest the direct involvement of this compound in specific biological signaling pathways. As a potential pharmaceutical intermediate, its biological activity would be highly dependent on the final molecule it is incorporated into. Further research would be required to investigate any potential biological targets or pathway modulation.

signaling Compound This compound Target Unknown Biological Target(s) Compound->Target Interaction? Pathway Undetermined Signaling Pathway(s) Target->Pathway Modulation? Effect Potential Biological Effect(s) Pathway->Effect

Figure 4: Hypothetical relationship for biological activity investigation.

References

"N-(2,6-dichloro-4-methoxyphenyl)acetamide" potential therapeutic applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available public information on N-(2,6-dichloro-4-methoxyphenyl)acetamide. The scientific community has not yet extensively studied the direct therapeutic applications of this specific molecule. The information presented herein is for research and informational purposes only.

Executive Summary

This compound is a chlorinated aromatic acetamide derivative. Current scientific literature and patent databases primarily identify it as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. While related acetamide derivatives have shown a range of biological activities, from anti-inflammatory to antimicrobial, the direct therapeutic potential of this compound itself remains largely unexplored in the public domain. This guide provides a comprehensive overview of its known chemical properties, synthesis, and potential, yet unproven, areas for therapeutic investigation.

Chemical Properties and Data

A summary of the key chemical identifiers and properties for this compound is provided below.

PropertyValueSource
IUPAC Name This compoundSynHet[1]
CAS Number 136099-55-3SynHet[1]
PubChem CID 2740555SynHet[1]
Molecular Formula C₉H₉Cl₂NO₂-
Molecular Weight 234.08 g/mol -
Appearance Not specified in available literature-
Solubility Not specified in available literature-
SMILES CC(=O)Nc1c(Cl)cc(OC)cc1ClSynHet[1]

Synthesis and Manufacturing

This compound is primarily used as a building block in organic synthesis.[2] While specific, detailed industrial synthesis protocols for this exact molecule are proprietary, a general synthetic approach can be inferred from standard organic chemistry principles and related patent literature. A plausible synthetic route is the acylation of 2,6-dichloro-4-methoxyaniline.

General Experimental Protocol: Acylation of 2,6-dichloro-4-methoxyaniline

This protocol is a generalized procedure based on common acylation reactions of anilines.

Materials:

  • 2,6-dichloro-4-methoxyaniline

  • Acetyl chloride or Acetic anhydride

  • A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A non-nucleophilic base (e.g., Triethylamine, Pyridine)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2,6-dichloro-4-methoxyaniline in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Add the base to the solution with stirring.

  • Slowly add acetyl chloride or acetic anhydride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for a specified time (typically monitored by Thin Layer Chromatography).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with deionized water and then with a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product Aniline 2,6-dichloro-4-methoxyaniline Mixing Dissolution & Cooling (0°C) Aniline->Mixing AcylatingAgent Acetyl Chloride / Acetic Anhydride AcylatingAgent->Mixing Base Base (e.g., Triethylamine) Base->Mixing Solvent Aprotic Solvent Solvent->Mixing Reaction Acylation Reaction Mixing->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Generalized workflow for the synthesis of this compound.

Potential Therapeutic Applications: A Landscape of Possibilities

There is no direct evidence in the reviewed literature for specific therapeutic applications of this compound. However, the broader class of acetamide derivatives has been investigated for a variety of pharmacological activities.[3] These explorations provide a logical starting point for future research into the potential of this particular molecule.

Anti-inflammatory and Antioxidant Activity

Several studies have reported on the synthesis and evaluation of acetamide derivatives for their antioxidant and anti-inflammatory properties.[4][5] The mechanism often involves the scavenging of free radicals and the modulation of inflammatory pathways. Future research could investigate if the specific substitution pattern of this compound confers any significant anti-inflammatory or antioxidant effects.

Antimicrobial and Antifungal Activity

Derivatives of N-phenylacetamide have been synthesized and tested for their antibacterial and antifungal properties.[6] The presence of halogen atoms, such as chlorine, on the phenyl ring can sometimes enhance antimicrobial activity.[3] This suggests a potential, though unverified, avenue for investigating this compound as an antimicrobial agent.

Herbicidal Activity

The compound is noted for its use as an intermediate in the production of herbicides.[2] This indicates that it or its derivatives may possess biological activity against plant-specific pathways, a field of study that can sometimes overlap with drug discovery, particularly in the area of antiparasitic agents.

Signaling Pathways: A Theoretical Framework

Given the lack of specific biological data for this compound, any discussion of signaling pathways is purely speculative and based on the activities of related compounds.

Hypothetical Anti-inflammatory Signaling Pathway

Should this compound exhibit anti-inflammatory properties, it might modulate pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_compound Hypothetical Action LPS LPS / Cytokines IKK IKK Complex LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes activates transcription Compound N-(2,6-dichloro-4- methoxyphenyl)acetamide Compound->IKK inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Future Directions and Conclusion

This compound is a chemical entity with a well-defined role as a synthetic intermediate. Its potential as a direct therapeutic agent is, as of now, a matter of scientific inquiry rather than established fact. The structural motifs present in the molecule, namely the dichlorinated phenyl ring and the acetamide group, are found in various biologically active compounds. This suggests that this compound could serve as a valuable scaffold for medicinal chemistry campaigns.

Future research should focus on:

  • Screening for Biological Activity: Evaluating the compound in a broad range of in vitro assays to identify any potential anticancer, anti-inflammatory, antimicrobial, or other therapeutic activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how modifications to its chemical structure affect biological activity.

  • Mechanism of Action Studies: If any biological activity is identified, elucidating the specific molecular targets and signaling pathways involved.

References

An In-depth Technical Guide on the Synthesis and Screening of N-(2,6-dichloro-4-methoxyphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological screening of novel derivatives based on the N-(2,6-dichloro-4-methoxyphenyl)acetamide scaffold. This class of compounds has garnered interest within the medicinal chemistry community for its potential as kinase inhibitors and anticancer agents. This document details synthetic methodologies, experimental protocols for biological evaluation, and presents illustrative quantitative data to guide structure-activity relationship (SAR) studies. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the drug discovery process for this compound class.

Introduction

The N-phenylacetamide core is a prevalent scaffold in a multitude of biologically active compounds. The strategic incorporation of substituents on the phenyl ring can significantly modulate the pharmacological properties of these molecules. The this compound moiety, in particular, presents a unique combination of electronic and steric features that make it an attractive starting point for the design of targeted therapies. The dichloro substitution at the ortho positions can enforce a twisted conformation, potentially leading to selective interactions with biological targets, while the methoxy group at the para position can influence solubility and metabolic stability. This guide outlines a systematic approach to the synthesis and evaluation of derivatives of this core structure, with a focus on their potential as anticancer agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a straightforward and robust synthetic route. The general scheme involves the acylation of the parent aniline, 2,6-dichloro-4-methoxyaniline, with a suitable acylating agent. Subsequent modifications can be introduced to generate a library of diverse analogs.

General Synthetic Scheme

The primary synthetic route commences with the reaction of 2,6-dichloro-4-methoxyaniline with an appropriate chloroacetyl chloride derivative in the presence of a base to yield the corresponding 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide intermediate. This intermediate can then be reacted with various nucleophiles to introduce diversity at the acetamide side chain.

Synthesis_Scheme cluster_0 Step 1: Acylation cluster_1 Step 2: Derivatization A 2,6-dichloro-4-methoxyaniline C Intermediate: 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide A->C Base (e.g., Triethylamine) DCM, 0°C to rt B Chloroacetylating Agent (e.g., ClCOCH2Cl) B->C D Nucleophile (e.g., R-NH2, R-SH) E Final Derivative: N-(2,6-dichloro-4-methoxyphenyl)-2-(nucleophil-yl)acetamide D->E C_ref->E Base (e.g., K2CO3) Solvent (e.g., DMF) MTT_Workflow A Seed Cancer Cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 values H->I EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor N-phenylacetamide Derivative Inhibitor->EGFR VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Inhibitor N-phenylacetamide Derivative Inhibitor->VEGFR

Methodological & Application

Application Note: A Framework for In Vitro Assay Development and Profiling of N-(2,6-dichloro-4-methoxyphenyl)acetamide as a Potential STAT3 Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed framework for the in vitro characterization of N-(2,6-dichloro-4-methoxyphenyl)acetamide, a compound with potential therapeutic applications. Given that many acetamide derivatives exhibit anticancer and anti-inflammatory properties, we hypothesize a mechanism of action involving the inhibition of a key cellular signaling pathway. The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical therapeutic target in oncology and inflammatory diseases, making it a prime candidate for investigation.[1] This document outlines a tiered experimental approach, starting with a general cell viability screen, followed by specific assays to determine the compound's effect on STAT3-mediated signaling and target engagement. Detailed protocols, data presentation templates, and workflow visualizations are provided to guide researchers in evaluating this and similar novel chemical entities.

Introduction

This compound (CAS: 136099-55-3) is a synthetic organic compound used as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.[2] Its structural features, including a substituted acetamide group, are present in numerous biologically active molecules, suggesting its potential as a therapeutic agent.[3] The aberrant activation of the STAT3 signaling pathway is a known driver of tumor proliferation, survival, and metastasis.[1] Consequently, the identification of small molecules that directly or indirectly inhibit this pathway is a major focus of drug discovery.[4][5]

This note details a systematic workflow to:

  • Determine the cytotoxic potential of this compound.

  • Investigate its inhibitory activity on the STAT3 signaling pathway using a cell-based reporter assay.

  • Confirm its mechanism by assessing its ability to block STAT3-DNA binding.

Materials and Methods

Compound Handling
  • Compound: this compound (Purity ≥95%)

  • Stock Solution: Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). Store at -20°C.

  • Working Solutions: Serially dilute the stock solution in the appropriate cell culture medium to achieve final desired concentrations. The final DMSO concentration in all assays should not exceed 0.5%.

Cell Culture
  • Cell Line: HEK293T cells transiently transfected with a STAT3-dependent luciferase reporter plasmid are used for the reporter assay.[6] For cytotoxicity and DNA-binding assays, a cancer cell line with constitutively active STAT3 (e.g., MGC803 gastric cancer cells) can be utilized.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

Experimental Workflow

The proposed workflow follows a logical progression from a general cytotoxicity assessment to specific, mechanism-of-action studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Pathway Activity cluster_2 Tier 3: Target Engagement A Prepare serial dilutions of This compound B Perform MTT Cell Viability Assay A->B C Determine Cytotoxicity (IC50) B->C G Determine STAT3 Inhibition (IC50) C->G Proceed if IC50 is acceptable D Transfect HEK293T cells with STAT3-Luciferase Reporter E Treat cells with compound and stimulate with IL-6 D->E F Measure Luciferase Activity E->F F->G J Quantify inhibition of STAT3-DNA interaction G->J Confirm mechanism H Prepare nuclear extracts from treated cancer cells I Perform STAT3 DNA Binding ELISA H->I I->J

Figure 1. General experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (0.5% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: STAT3 Dual-Luciferase Reporter Assay

This assay measures the compound's ability to inhibit STAT3-mediated gene transcription.[6][7]

  • Transfection: Co-transfect HEK293T cells in a 96-well plate with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.[6]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 1 hour.

  • Stimulation: Stimulate the cells with an activator of the STAT3 pathway, such as 20 ng/mL of Interleukin-6 (IL-6), for 6 hours.[7]

  • Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Measurement: Measure both firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition relative to the IL-6 stimulated vehicle control and determine the IC₅₀ value.

Protocol 3: STAT3 DNA Binding ELISA

This assay directly measures the ability of the compound to prevent the binding of STAT3 protein to its DNA consensus sequence.[1][4]

  • Plate Preparation: Use a 96-well plate pre-coated with a double-stranded oligonucleotide containing the STAT3 consensus binding site.[1]

  • Sample Preparation: Prepare nuclear extracts from cancer cells previously treated with various concentrations of the compound for 4-6 hours.

  • Binding Reaction: Add the nuclear extracts to the wells and incubate for 1 hour at room temperature to allow STAT3 to bind to the immobilized DNA.

  • Washing: Wash the plate to remove unbound proteins and the compound.

  • Primary Antibody Incubation: Add a primary antibody specific for STAT3 to each well and incubate for 1 hour.[1]

  • Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.[1]

  • Detection: After a final wash, add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops. Stop the reaction with a stop solution.

  • Measurement: Read the absorbance at 450 nm.

  • Analysis: Calculate the percent inhibition of DNA binding for each compound concentration relative to the vehicle control.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: In Vitro Activity of this compound

Assay Type Cell Line Endpoint IC₅₀ (µM)
Cell Viability MGC803 Cytotoxicity 35.2 ± 4.1
STAT3 Reporter HEK293T Inhibition of Transcription 8.7 ± 1.5

| DNA Binding ELISA | MGC803 Nuclear Extract | Inhibition of DNA Binding | 12.4 ± 2.3 |

Data are presented as mean ± standard deviation from three independent experiments and are hypothetical.

Signaling Pathway Visualization

The STAT3 signaling pathway is initiated by cytokines and growth factors, leading to the transcription of target genes. An effective inhibitor can block this process at several key steps.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Ligand Cytokine (e.g., IL-6) Receptor Receptor Ligand->Receptor JAK JAK Kinase Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization nucDimer STAT3 Dimer Dimer->nucDimer Nuclear Translocation DNA DNA nucDimer->DNA DNA Binding Gene Target Gene Transcription (Proliferation, Survival) DNA->Gene Inhibitor N-(2,6-dichloro-4-methoxyphenyl) acetamide Inhibitor->Dimer Inhibits? Inhibitor->nucDimer Inhibits?

Figure 2. Hypothesized inhibition points within the STAT3 signaling pathway.

Conclusion

This application note provides a comprehensive, tiered approach for the initial in vitro characterization of this compound. By employing the described protocols for cytotoxicity, reporter gene expression, and DNA binding, researchers can efficiently determine if the compound acts as an inhibitor of the STAT3 signaling pathway. The presented workflow and methodologies are adaptable for screening and characterizing other novel small molecules, facilitating the early stages of drug discovery and development.

References

Application Notes and Protocols for Cell-Based Myeloperoxidase (MPO) Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloperoxidase (MPO) is a peroxidase enzyme predominantly expressed in neutrophils and, to a lesser extent, in monocytes. It plays a crucial role in the innate immune system's defense against pathogens through the generation of reactive oxygen species, most notably hypochlorous acid (HOCl).[1][2] However, excessive MPO activity is implicated in the pathology of a wide range of inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers.[1][2] Consequently, the modulation of MPO activity presents a promising therapeutic target, making the development of robust cell-based assays for screening MPO inhibitors a critical component of drug discovery efforts.

This document provides detailed protocols and application notes for a generic cell-based assay to determine MPO activity. While the specific compound N-(2,6-dichloro-4-methoxyphenyl)acetamide was requested, a comprehensive search of available scientific literature and commercial products did not yield established protocols for its use in MPO assays. Therefore, the following protocols are based on commonly used substrates and principles for measuring MPO activity in a cellular context and can be adapted for testing novel compounds.

Assay Principle

The cell-based MPO activity assay is typically designed to measure the peroxidase activity of MPO released from activated neutrophils or present in cell lysates. The assay relies on the MPO-catalyzed oxidation of a substrate by hydrogen peroxide (H₂O₂), which results in the formation of a detectable product. The signal generated, which can be colorimetric or fluorometric, is directly proportional to the MPO activity in the sample. The inclusion of a specific MPO inhibitor can be used to differentiate MPO-specific activity from that of other peroxidases that may be present.[3]

Key Experimental Components and Considerations

ComponentDescriptionKey Considerations
Cell Source Primary human neutrophils are the most biologically relevant cell type. Cell lines such as HL-60, differentiated to a neutrophil-like phenotype, can also be used.Purity and viability of primary cells are critical. Cell number should be optimized for detectable signal.
Cell Stimulation Phorbol 12-myristate 13-acetate (PMA) is a common stimulant used to induce degranulation and release of MPO from neutrophils.[4] Other stimulants like lipopolysaccharide (LPS) can also be used.[1][2]The concentration of the stimulant and the incubation time need to be optimized to achieve maximal MPO release without causing excessive cell death.
Substrate Various substrates are available, including 3,3',5,5'-Tetramethylbenzidine (TMB) for colorimetric detection and Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) or other resorufin-based substrates for fluorometric detection.The choice of substrate will depend on the required sensitivity and the available detection instrumentation. Fluorometric assays are generally more sensitive.
MPO Inhibitor A specific MPO inhibitor, such as 4-aminobenzoic acid hydrazide (ABAH), is used as a control to confirm that the measured activity is specific to MPO.[5]The inhibitor concentration should be sufficient to completely block MPO activity without affecting other cellular processes.
Detection A microplate reader capable of measuring absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) is required.The choice of wavelength will be specific to the substrate used (e.g., 450 nm for TMB, Ex/Em = 535/587 nm for resorufin-based substrates).[6]

Experimental Protocols

Protocol 1: MPO Activity Assay in Intact Neutrophils (Whole Cell Protocol)

This protocol measures the MPO activity released from stimulated, intact neutrophils.

Materials:

  • Isolated human neutrophils or differentiated HL-60 cells

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

  • Cell stimulant (e.g., PMA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄ for TMB)

  • MPO Inhibitor (e.g., ABAH)

  • 96-well microplate

Procedure:

  • Cell Preparation: Isolate neutrophils from fresh human blood or harvest differentiated HL-60 cells. Resuspend the cells in Assay Buffer to a final concentration of approximately 2 x 10⁶ cells/mL.[4]

  • Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Inhibitor Treatment (Optional): To test the effect of an inhibitor, add the desired concentration of the test compound or a known MPO inhibitor (e.g., ABAH) to the appropriate wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add the cell stimulant (e.g., 10 µL of 1 µM PMA for a final concentration of 100 nM) to all wells except for the negative control wells.[4]

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow for MPO release.[4]

  • Substrate Addition: Add 100 µL of the substrate solution to each well.

  • Signal Development: Incubate the plate at room temperature for 5-15 minutes, or until a color/fluorescence change is observed.

  • Stopping the Reaction (for colorimetric assays): Add 50 µL of stop solution to each well.

  • Detection: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

Protocol 2: MPO Activity Assay in Cell Lysates

This protocol measures the intracellular MPO activity from lysed cells.

Materials:

  • Isolated human neutrophils or other cell types expressing MPO

  • Lysis Buffer (e.g., MPO Assay Buffer containing a mild detergent)

  • Substrate solution

  • Hydrogen Peroxide (H₂O₂)

  • MPO Inhibitor

  • 96-well microplate

Procedure:

  • Cell Lysis:

    • Harvest approximately 5 x 10⁶ cells by centrifugation.

    • Resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer.[3][6]

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[3][6]

    • Collect the supernatant containing the MPO.

  • Assay Reaction:

    • Add 50 µL of the cell lysate to each well of a 96-well plate.

    • For inhibitor control wells, add a specific MPO inhibitor.

    • Prepare a reaction mix containing the substrate and H₂O₂ in Assay Buffer.

    • Add 50 µL of the reaction mix to each well to initiate the reaction.

  • Measurement: Immediately begin measuring the absorbance or fluorescence in a kinetic mode for 5-20 minutes at 37°C.[6] Alternatively, for an endpoint assay, stop the reaction after a defined period and measure the signal.

Data Analysis

The MPO activity is calculated based on the rate of change in absorbance or fluorescence over time.

  • Kinetic Assay: Determine the slope of the linear portion of the reaction curve (ΔAbsorbance/Δtime or ΔFluorescence/Δtime).

  • Endpoint Assay: Subtract the absorbance/fluorescence of the blank (no MPO) from the values of the samples.

MPO-specific activity can be determined by subtracting the activity measured in the presence of a specific MPO inhibitor from the total activity.

MPO Activity (U/mL) = (Sample Rate - Inhibitor Control Rate) / (Volume of Sample in mL)

One unit of MPO is defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per minute under the defined assay conditions.[3]

Visualizations

Experimental Workflow for Cell-Based MPO Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_prep Cell Preparation (e.g., Neutrophil Isolation) plating Cell Plating cell_prep->plating reagent_prep Reagent Preparation (Buffer, Substrate, Stimulant) reagent_prep->plating treatment Compound/Inhibitor Treatment plating->treatment stimulation Cell Stimulation (e.g., PMA) treatment->stimulation substrate_add Substrate Addition stimulation->substrate_add detection Signal Detection (Absorbance/Fluorescence) substrate_add->detection calculation Calculate MPO Activity detection->calculation interpretation Data Interpretation calculation->interpretation G cluster_cell Neutrophil MPO MPO (in Azurophilic Granules) HOCl HOCl (Hypochlorous Acid) MPO->HOCl Catalyzes H2O2 H₂O₂ (Hydrogen Peroxide) H2O2->HOCl Cl Cl⁻ (Chloride Ion) Cl->HOCl Pathogen Pathogen HOCl->Pathogen Oxidative Damage Stimulus Inflammatory Stimulus (e.g., PMA, Pathogen) Degranulation Degranulation Stimulus->Degranulation Degranulation->MPO Release

References

Application Notes and Protocols for High-Throughput Screening of N-(2,6-dichloro-4-methoxyphenyl)acetamide Analogs as STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2,6-dichloro-4-methoxyphenyl)acetamide is a chemical compound that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure presents a scaffold that can be modified to explore a range of biological activities.[1][2] Analogs of similar acetamide-containing compounds have been investigated for various therapeutic properties, including anticancer activities.[2]

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in numerous cellular processes, including cell proliferation, survival, and angiogenesis.[3] Constitutive activation of the STAT3 signaling pathway is a common feature in many human cancers, making it an attractive target for cancer therapy.[3][4] High-throughput screening (HTS) is a key strategy for identifying novel small molecule inhibitors of STAT3 from large compound libraries.[3] This document provides detailed application notes and protocols for the high-throughput screening of this compound analogs as potential inhibitors of the STAT3 signaling pathway.

The STAT3 Signaling Pathway

The activation of STAT3 is initiated by the binding of cytokines and growth factors (e.g., IL-6, EGF) to their receptors on the cell surface.[3] This leads to the activation of associated Janus kinases (JAKs), which then phosphorylate STAT3 at a specific tyrosine residue (Tyr705).[3] Phosphorylated STAT3 proteins form homodimers, translocate to the nucleus, and bind to DNA to regulate the expression of target genes involved in tumor progression.[3]

STAT3_Signaling_Pathway STAT3 Signaling Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA Dimer->DNA Binding Gene Target Gene Expression DNA->Gene Transcription

Caption: A simplified diagram of the STAT3 signaling pathway.

High-Throughput Screening Workflow

A typical HTS workflow for identifying inhibitors of STAT3 from a library of this compound analogs involves a multi-stage process. This process begins with a primary screen of the entire library to identify initial "hits." These hits are then subjected to secondary assays for confirmation and to determine their potency. Finally, confirmed hits undergo further characterization, including selectivity and mechanism of action studies.

HTS_Workflow High-Throughput Screening Workflow Library Compound Library (this compound Analogs) Primary Primary Screen (e.g., Fluorescence Polarization) Library->Primary Hits Initial Hits Primary->Hits Secondary Secondary Screen (e.g., Cell-Based Reporter Assay) Hits->Secondary Confirmed Confirmed Hits Secondary->Confirmed Selectivity Selectivity Profiling (e.g., against other STATs) Confirmed->Selectivity Lead Lead Compounds Selectivity->Lead

Caption: A general workflow for high-throughput screening.

Application Note 1: Primary High-Throughput Screening using Fluorescence Polarization

Objective: To identify this compound analogs that inhibit the DNA-binding activity of STAT3.

Principle: This assay measures the disruption of the interaction between a fluorescently labeled DNA probe and the STAT3 protein. When the labeled DNA is bound to the larger STAT3 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. Small molecule inhibitors that prevent this binding will result in the small, rapidly tumbling DNA probe having a low FP signal.

Experimental Protocol
  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • STAT3 Protein: Recombinant human STAT3 protein (amino acids 127-688) diluted in Assay Buffer to a final concentration of 20 nM.

    • Fluorescent DNA Probe: A 5'-fluorescein-labeled double-stranded DNA oligonucleotide containing the STAT3 binding site, diluted in Assay Buffer to a final concentration of 10 nM.

    • Test Compounds: this compound analogs dissolved in DMSO to a stock concentration of 10 mM and serially diluted for dose-response experiments.

  • Assay Procedure (384-well format):

    • Add 5 µL of Assay Buffer containing 20 nM STAT3 protein to each well.

    • Add 100 nL of test compound or DMSO (vehicle control) to the appropriate wells.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of Assay Buffer containing 10 nM fluorescent DNA probe to all wells.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure fluorescence polarization using a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation
Compound IDR1-GroupR2-GroupIC50 (µM)
Parent HH> 100
Analog-1 FH25.3
Analog-2 ClH15.8
Analog-3 BrH18.2
Analog-4 HOCH355.1
Analog-5 HCF38.9

Application Note 2: Secondary Screen using a Cell-Based STAT3 Reporter Assay

Objective: To confirm the inhibitory activity of hits from the primary screen in a cellular context and determine their potency.

Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a STAT3-responsive promoter. Activation of the STAT3 pathway leads to the expression of the reporter gene, which can be quantified by measuring the light output. Inhibitors of the STAT3 pathway will reduce the reporter gene expression.

Experimental Protocol
  • Cell Culture and Seeding:

    • Use a human cancer cell line (e.g., DU-145) stably transfected with a STAT3-luciferase reporter construct.[5]

    • Culture cells in appropriate media supplemented with 10% fetal bovine serum.

    • Seed 10,000 cells per well in a 96-well plate and incubate overnight.

  • Compound Treatment and Stimulation:

    • Treat cells with various concentrations of the hit compounds for 2 hours.

    • Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6) at 50 ng/mL, for 6 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., cell viability assay like MTT).

    • Calculate the percentage of inhibition and determine the IC50 values as described for the primary screen.

Data Presentation
Compound IDPrimary Screen IC50 (µM)Reporter Assay IC50 (µM)
Analog-2 15.812.5
Analog-5 8.95.7
Analog-3 18.222.1

Application Note 3: Selectivity Profiling

Objective: To assess the selectivity of confirmed hits for STAT3 over other closely related STAT family members, such as STAT1.

Principle: A counterscreen is performed using a cell line with a STAT1-responsive reporter gene. This helps to identify compounds that specifically inhibit STAT3 signaling without affecting other pathways, which is crucial for developing a targeted therapy with fewer side effects.

Experimental Protocol
  • Cell Line:

    • Use a cell line engineered with a STAT1-luciferase reporter construct.

  • Assay Procedure:

    • The protocol is similar to the STAT3 reporter assay, but with a STAT1-specific stimulus, such as Interferon-gamma (IFN-γ) at 10 ng/mL.

  • Data Analysis:

    • Calculate the IC50 values for STAT1 inhibition and compare them to the STAT3 IC50 values to determine a selectivity ratio.

Data Presentation
Compound IDSTAT3 IC50 (µM)STAT1 IC50 (µM)Selectivity (STAT1/STAT3)
Analog-2 12.5> 100> 8
Analog-5 5.785.315

References

Application Notes and Protocols for N-(2,6-dichloro-4-methoxyphenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-(2,6-dichloro-4-methoxyphenyl)acetamide is a chemical compound that primarily serves as a synthetic intermediate in medicinal chemistry. Based on available literature, its principal documented application is in the synthesis of metabolites of well-known pharmaceutical compounds, rather than as a therapeutic agent itself.

The primary role of this compound is as a building block in multi-step synthetic pathways. Its chemical structure, featuring a dichlorinated phenyl ring with methoxy and acetamide functional groups, makes it a versatile precursor for constructing more complex molecules. These structural features can be strategically modified to achieve desired target compounds.

A notable application of this compound is its use as a key intermediate in a laboratory-scale synthesis of a metabolite of Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1] While this particular synthetic route was reported to have a low overall yield, it highlights the utility of this compound in accessing complex molecular architectures relevant to drug metabolism studies.[1]

Currently, there is limited publicly available data on the direct biological activity, mechanism of action, or specific enzyme inhibition of this compound itself. It is primarily classified as a research chemical and is not intended for medical or consumer use.

Data Presentation

Due to the limited available information on the direct biological activity of this compound, a table of quantitative biological data cannot be provided. Instead, the following table summarizes its key chemical identifiers and its documented role in medicinal chemistry.

ParameterValue/Description
IUPAC Name This compound
CAS Number 136099-55-3
Molecular Formula C₉H₉Cl₂NO₂
Molecular Weight 234.08 g/mol
Primary Role Synthetic Intermediate
Documented Use Intermediate in the synthesis of a Diclofenac metabolite.[1]

Experimental Protocols

As there are no detailed biological experimental protocols available for this compound, a conceptual protocol for its use as a synthetic intermediate is provided below. This protocol is based on its documented application in the synthesis of a Diclofenac metabolite.

Protocol: Use of this compound as a Synthetic Intermediate

Objective: To utilize this compound in a multi-step synthesis to obtain a target molecule (e.g., a Diclofenac metabolite).

Materials:

  • This compound

  • Appropriate solvents (e.g., anhydrous tetrahydrofuran, dichloromethane)

  • Reagents for subsequent reaction steps (e.g., a suitable coupling partner, catalyst)

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrer and heating mantle

  • Chromatography equipment for purification (e.g., silica gel, thin-layer chromatography plates)

  • Analytical instruments for characterization (e.g., NMR, mass spectrometry)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, dissolve this compound in a suitable anhydrous solvent.

  • Reagent Addition: At a controlled temperature (e.g., 0 °C or room temperature), add the subsequent reagent(s) for the desired chemical transformation (e.g., cyclization, coupling). The addition may be done dropwise via a dropping funnel.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC), to determine the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, quench the reaction by adding an appropriate aqueous solution. Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica gel with a suitable eluent system to isolate the desired product.

  • Characterization: Characterize the purified product using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagram illustrates the conceptual workflow of using this compound as a synthetic intermediate in a multi-step synthesis.

G A This compound (Starting Intermediate) B Chemical Transformation (e.g., Cyclization, Coupling) A->B C Crude Product B->C D Purification (e.g., Chromatography) C->D E Final Product (e.g., Diclofenac Metabolite) D->E

Caption: Synthetic workflow using the intermediate.

References

Application Notes and Protocols for N-(2,6-dichloro-4-methoxyphenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(2,6-dichloro-4-methoxyphenyl)acetamide is a key chemical intermediate primarily recognized for its role in the synthesis of major metabolites of the widely used nonsteroidal anti-inflammatory drug (NSAID), Diclofenac. The study of these metabolites is crucial for understanding the drug's metabolism, pharmacokinetics, and the mechanisms underlying its potential for adverse drug reactions. While not extensively utilized as a direct scaffold for novel drug design, its application in accessing these critical metabolic products makes it an important tool for researchers in drug development and toxicology. These notes provide an overview of its application and detailed protocols for its use in synthetic medicinal chemistry.

Application Note 1: A Key Intermediate for the Synthesis of Diclofenac Metabolites

This compound serves as a crucial starting material in the multi-step synthesis of hydroxylated metabolites of Diclofenac, such as 4'-hydroxy and 5-hydroxy Diclofenac. Access to these metabolites is essential for a variety of research applications, including:

  • Metabolic Profiling: Studying the metabolic fate of Diclofenac in vivo and in vitro.

  • Toxicology Studies: Investigating the role of specific metabolites in the idiosyncratic liver toxicity sometimes associated with Diclofenac.

  • Pharmacology: Characterizing the pharmacological activity of metabolites, which may differ from the parent drug.

  • Drug-Drug Interaction Studies: Assessing the potential for metabolites to interact with other drugs or metabolic enzymes.

The synthetic route leveraging this compound allows for the regioselective introduction of hydroxyl groups on the aniline ring of Diclofenac, which is challenging to achieve through direct oxidation of the parent drug.

Experimental Protocols

Protocol 1: Synthesis of a Hydroxylated Diclofenac Metabolite Intermediate

This protocol outlines a general synthetic sequence for obtaining a key diarylamine intermediate for hydroxylated Diclofenac metabolites, starting from this compound. This process involves a cyclization step to form an oxindole, followed by further functionalization. It is important to note that yields for some steps, particularly the cyclization, have been reported as modest[1].

Materials:

  • This compound

  • Strong base (e.g., sodium hydride)

  • Appropriate solvent (e.g., dry DMF)

  • Reagents for subsequent hydrolysis and coupling reactions (e.g., HCl, 2-bromophenylacetic acid, copper catalyst)

Procedure:

  • Cyclization:

    • Dissolve this compound in a suitable dry, aprotic solvent such as DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a strong base, such as sodium hydride, to the solution at room temperature.

    • Heat the reaction mixture to facilitate the intramolecular cyclization to the corresponding oxindole derivative. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent.

    • Purify the crude product using column chromatography.

  • Hydrolysis:

    • Treat the purified oxindole from the previous step with a strong acid, such as concentrated hydrochloric acid, to hydrolyze the amide bond and open the ring, yielding the corresponding amino acid.

    • Monitor the reaction for completion.

    • Neutralize the reaction mixture and extract the amino acid product.

  • Ullmann Condensation:

    • Combine the amino acid with 2-bromophenylacetic acid in the presence of a copper catalyst and a suitable base.

    • Heat the reaction mixture to promote the C-N bond formation via Ullmann condensation.

    • Monitor the reaction for the formation of the desired hydroxylated Diclofenac analog.

    • After completion, perform an aqueous workup and extract the final product.

    • Purify the product by crystallization or column chromatography.

Data Presentation

The primary quantitative data available from the literature for reactions involving this compound as an intermediate relates to synthetic yields.

Reaction StepStarting MaterialProductReported YieldReference
Intramolecular CyclizationThis compoundOxindole intermediate12%[1]
Overall Synthesis of a Diclofenac Metabolite 3,5-dichlorophenol Hydroxylated Diclofenac Metabolite 3.63% [1]

Visualizations

Synthetic Workflow

G A N-(2,6-dichloro-4- methoxyphenyl)acetamide B Intramolecular Cyclization (Strong Base) A->B Step 1 C Oxindole Intermediate B->C D Acid Hydrolysis C->D Step 2 E Amino Acid Derivative D->E F Ullmann Condensation (with 2-bromophenylacetic acid) E->F Step 3 G Hydroxylated Diclofenac Metabolite F->G

Caption: Synthetic workflow for a hydroxylated Diclofenac metabolite.

Diclofenac Metabolism Pathway

G cluster_0 Phase I Metabolism A Diclofenac B 4'-hydroxy Diclofenac A->B CYP2C9 C 5-hydroxy Diclofenac A->C CYP3A4 D Other Hydroxylated Metabolites A->D Other CYPs E Diclofenac Acyl Glucuronide A->E UGTs F Excretion B->F Glucuronidation C->F

Caption: Metabolic pathway of Diclofenac.

This compound is a valuable synthetic intermediate in medicinal chemistry, primarily for the synthesis of key Diclofenac metabolites. While its direct use as a scaffold for drug design is not prominent in the current literature, its role in accessing these important metabolic products is critical for advancing our understanding of drug metabolism and safety. The protocols and data presented here provide a foundation for researchers working in this area.

References

Application Notes and Protocols: Derivatization of N-(2,6-dichloro-4-methoxyphenyl)acetamide for Improved Potency as a Hypothetical Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arylacetamides are a class of compounds recognized for their diverse pharmacological activities.[1] This document outlines a hypothetical study on the derivatization of a lead compound, N-(2,6-dichloro-4-methoxyphenyl)acetamide , to enhance its inhibitory potency against a putative target, "Kinase X," which is implicated in a cancer-related signaling pathway. The following sections provide detailed synthetic protocols, biological evaluation methods, and a structure-activity relationship (SAR) analysis of the synthesized derivatives.

Hypothetical Signaling Pathway

The diagram below illustrates the hypothetical signaling cascade involving "Kinase X." The objective of this derivatization study is to develop potent inhibitors that can block this pathway, thereby reducing cell proliferation.

Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Kinase X Kinase X Kinase A->Kinase X Substrate Substrate Kinase X->Substrate Transcription Factor Transcription Factor Substrate->Transcription Factor Cell Proliferation Cell Proliferation Transcription Factor->Cell Proliferation Inhibitor (Derivative) Inhibitor (Derivative) Inhibitor (Derivative)->Kinase X

Caption: Hypothetical "Kinase X" Signaling Cascade.

Experimental Workflow

The overall process for the synthesis, purification, and evaluation of the this compound derivatives is depicted in the workflow diagram below.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Material: This compound reaction Derivatization Reactions start->reaction purification Column Chromatography / Recrystallization reaction->purification characterization NMR, Mass Spectrometry purification->characterization assay In vitro Kinase X Inhibition Assay characterization->assay ic50 IC50 Determination assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Workflow for Derivative Synthesis and Evaluation.

Synthetic Protocols

The synthesis of the parent compound and its derivatives follows established methods for amide formation and functional group interconversion.

Synthesis of Lead Compound: this compound (Compound 1)

This protocol is adapted from general procedures for the acylation of anilines.

Materials:

  • 2,6-dichloro-4-methoxyaniline

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 2,6-dichloro-4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath with stirring.

  • Add acetyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol/water to yield this compound as a white solid.

General Protocol for Derivatization at the Methoxy Position (Example: Synthesis of Compound 2)

Reaction: Demethylation to a phenol.

Materials:

  • This compound (Compound 1)

  • Boron tribromide (BBr₃) solution in DCM

  • Anhydrous DCM

  • Methanol

  • Saturated sodium bicarbonate solution

  • 1M HCl

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Compound 1 (1.0 eq) in anhydrous DCM and cool to -78°C (dry ice/acetone bath).

  • Add BBr₃ (1.5 eq) dropwise under a nitrogen atmosphere.

  • Stir the mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Cool the reaction to 0°C and quench by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and adjust the pH to ~2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield N-(2,6-dichloro-4-hydroxyphenyl)acetamide (Compound 2).

General Protocol for Derivatization at the Acetamide Methyl Group (Example: Synthesis of Compound 5)

Reaction: Substitution with a cyclopropyl group.

Materials:

  • 2,6-dichloro-4-methoxyaniline

  • Cyclopropanecarbonyl chloride

  • Pyridine

  • Anhydrous DCM

Procedure:

  • Dissolve 2,6-dichloro-4-methoxyaniline (1.0 eq) in anhydrous DCM and pyridine (1.5 eq).

  • Cool the solution to 0°C.

  • Add cyclopropanecarbonyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Work-up the reaction as described in section 4.1.

  • Purify the crude product by column chromatography to yield N-(2,6-dichloro-4-methoxyphenyl)cyclopropanecarboxamide (Compound 5).

Biological Evaluation Protocol: In Vitro Kinase X Inhibition Assay

This protocol describes a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds.

Materials:

  • Recombinant human Kinase X enzyme

  • Kinase X substrate peptide

  • ATP

  • Kinase assay buffer

  • Synthesized compounds dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase assay buffer.

  • Add the test compounds from the serial dilution to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the Kinase X enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.

  • Incubate for the recommended time to allow the luminescent signal to develop.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 values by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Structure-Activity Relationship (SAR) and Data

The following table summarizes the hypothetical IC50 values of the synthesized derivatives against Kinase X, providing insights into the structure-activity relationship.

Compound IDR¹ (at position 4)R² (at acetamide)IC50 against Kinase X (nM)
1 (Lead) -OCH₃-CH₃850
2 -OH-CH₃420
3 -OCH₂CH₃-CH₃910
4 -O(CH₂)₂OH-CH₃350
5 -OCH₃-Cyclopropyl275
6 -OCH₃-Phenyl>10,000
7 -OH-Cyclopropyl85

SAR Analysis:

  • Modification at the R¹ position (4-methoxy group):

    • Demethylation to a hydroxyl group (Compound 2) resulted in a two-fold increase in potency, suggesting a potential hydrogen bond interaction in the kinase's active site.

    • Increasing the alkyl chain length (Compound 3) was detrimental to activity.

    • Introducing a terminal hydroxyl on the alkoxy chain (Compound 4) restored and slightly improved potency compared to the hydroxyl derivative (Compound 2), indicating a tolerance for a flexible hydrogen bond donor in this region.

  • Modification at the R² position (acetamide methyl group):

    • Replacing the methyl group with a conformationally restricted cyclopropyl group (Compound 5) led to a significant improvement in potency. This suggests that the size and rigidity of this substituent are important for optimal binding.

    • Introduction of a bulky phenyl group (Compound 6) resulted in a complete loss of activity, likely due to steric hindrance.

  • Combined Modifications:

    • The combination of the beneficial hydroxyl group at R¹ and the cyclopropyl group at R² (Compound 7) resulted in a synergistic effect, yielding the most potent compound in the series with an IC50 of 85 nM. This highlights the importance of optimizing both regions of the scaffold.

Conclusion

This hypothetical study demonstrates a systematic approach to the derivatization of this compound to improve its potency against a putative "Kinase X." The SAR analysis indicates that a hydrogen bond donor at the 4-position of the phenyl ring and a small, rigid substituent on the acetamide group are key for enhanced inhibitory activity. The derivative N-(2,6-dichloro-4-hydroxyphenyl)cyclopropanecarboxamide (Compound 7) represents a promising lead for further optimization and preclinical evaluation.

References

Application Notes and Protocols for Cell Permeability Assays of N-(2,6-dichloro-4-methoxyphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability of a drug candidate to permeate cell membranes is a critical determinant of its oral bioavailability and overall efficacy. This document provides detailed application notes and protocols for assessing the cell permeability of N-(2,6-dichloro-4-methoxyphenyl)acetamide and its derivatives. The described assays, Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell permeability assay, and Madin-Darby Canine Kidney (MDCK) cell permeability assay, are widely used in drug discovery to predict the in vivo absorption of small molecules.[1][2][3] While specific permeability data for this compound derivatives are not extensively published, the following protocols provide a robust framework for their evaluation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method used to predict passive membrane permeability.[1][4] It is a cost-effective initial screen for identifying compounds with favorable absorption characteristics.[5] The assay measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.[4]

Data Presentation: PAMPA Permeability Classification

The effective permeability (Pe) values obtained from the PAMPA assay are used to classify compounds into low, medium, and high permeability categories. The following table presents hypothetical data for a series of this compound derivatives.

Compound IDDerivative SubstitutionApparent Permeability (Papp) (x 10⁻⁶ cm/s)Permeability Classification
LEAD-001 Unsubstituted8.5High
LEAD-002 3'-fluoro6.2High
LEAD-003 3'-chloro4.5Medium
LEAD-004 3'-bromo3.1Medium
LEAD-005 3'-nitro1.2Low
LEAD-006 3'-amino0.8Low
ControlCaffeine (High Permeability)> 5.0High
ControlMannitol (Low Permeability)< 1.0Low
Experimental Protocol: PAMPA

Materials:

  • 96-well donor and acceptor plates (e.g., Millipore MultiScreen™-IP)

  • Lecithin/dodecane solution (or other suitable lipid mixture)[5]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and controls dissolved in DMSO

  • UV/Vis spectrophotometer or LC-MS/MS for analysis

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[5]

  • Coat Donor Plate Membrane: Carefully apply 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate.[5]

  • Prepare Donor Solutions: Prepare the test compounds and controls in PBS at a final concentration of 10-50 µM with a final DMSO concentration of ≤1%.

  • Add Donor Solutions: Add 150 µL of the donor solutions to each well of the coated donor plate.[5]

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 4 to 18 hours in a moist chamber to prevent evaporation.[5][6]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectrophotometry or LC-MS/MS).[4]

Visualization: PAMPA Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_acceptor Prepare Acceptor Plate (PBS Buffer) prep_donor Coat Donor Plate (Lipid Membrane) prep_compounds Prepare Compound Solutions (in PBS/DMSO) add_donor Add Compound to Donor Plate prep_compounds->add_donor assemble Assemble Donor/Acceptor Plates add_donor->assemble incubate Incubate (4-18h, RT) assemble->incubate separate Separate Plates incubate->separate quantify Quantify Compound (LC-MS/MS or UV-Vis) separate->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Cell Permeability Assay

The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal drug absorption.[2] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key drug transporters.[2][7] This assay can assess both passive diffusion and active transport mechanisms.[7]

Data Presentation: Caco-2 Permeability and Efflux

This assay provides the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (ER) is calculated to identify substrates of efflux transporters like P-glycoprotein (P-gp).[7] An ER > 2 suggests active efflux.[7]

Compound IDPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassificationP-gp Substrate
LEAD-001 12.513.11.05HighNo
LEAD-002 9.825.52.60HighYes
LEAD-003 4.15.21.27MediumNo
LEAD-004 2.310.14.39LowYes
LEAD-005 0.91.11.22LowNo
LEAD-006 0.50.61.20LowNo
ControlPropranolol (High Permeability)> 10.0~1.0HighNo
ControlDigoxin (P-gp Substrate)< 1.0> 2.0LowYes
Experimental Protocol: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compounds and controls

  • Lucifer yellow for monolayer integrity testing[4]

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 18-21 days to allow for differentiation and formation of a confluent monolayer.[7]

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers. Values should be >200 Ω·cm².[8][9]

    • Perform a Lucifer yellow rejection assay to confirm tight junction integrity.[4]

  • Transport Experiment (Bidirectional):

    • A-B Transport: Add the test compound (typically 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side.[2]

    • B-A Transport: Add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.[2]

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 60-120 minutes with gentle shaking.[2][8]

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.[2]

  • Calculations: Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio.

Visualization: Caco-2 Assay Workflow

Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_integrity Monolayer Integrity Check cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 18-21 Days seed_cells->culture_cells measure_teer Measure TEER (>200 Ω·cm²) culture_cells->measure_teer lucifer_yellow Lucifer Yellow Assay add_compound_AB Add Compound (Apical to Basolateral) lucifer_yellow->add_compound_AB incubate Incubate (60-120 min, 37°C) add_compound_AB->incubate add_compound_BA Add Compound (Basolateral to Apical) add_compound_BA->incubate collect_samples Collect Donor & Receiver Samples incubate->collect_samples quantify Quantify by LC-MS/MS collect_samples->quantify calculate Calculate Papp (A-B, B-A) & Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 Cell Permeability Assay.

MDCK Cell Permeability Assay

The MDCK cell line is another valuable tool for permeability screening.[10] When transfected with the human MDR1 gene (MDCK-MDR1), these cells overexpress the P-gp efflux pump, making them an excellent model for specifically identifying P-gp substrates and predicting blood-brain barrier (BBB) penetration.[8][11][12]

Data Presentation: MDCK-MDR1 Permeability and Efflux

Similar to the Caco-2 assay, results are presented as Papp values and an efflux ratio. A high efflux ratio in the MDCK-MDR1 cell line is a strong indicator that the compound is a substrate for P-gp.[11]

Compound IDPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)BBB Permeability PredictionP-gp Substrate
LEAD-001 15.216.01.05HighNo
LEAD-002 8.945.45.10LowYes
LEAD-003 6.57.11.09MediumNo
LEAD-004 1.819.811.0Very LowYes
LEAD-005 1.51.71.13LowNo
LEAD-006 0.80.91.13LowNo
ControlPropranolol (High Permeability)> 15.0~1.0HighNo
ControlPrazosin (P-gp Substrate)< 2.0> 5.0LowYes
Experimental Protocol: MDCK-MDR1 Permeability Assay

Materials:

  • MDCK-MDR1 cells

  • Transwell permeable supports

  • Cell culture medium (e.g., MEM with Earle's salts, FBS, penicillin-streptomycin)

  • Transport buffer (e.g., HBSS)

  • Test compounds and controls

  • TEER meter and Lucifer yellow for integrity checks

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed MDCK-MDR1 cells onto Transwell inserts. Culture for 4-5 days until a confluent monolayer is formed.[11]

  • Monolayer Integrity Check: Confirm monolayer integrity by measuring TEER and performing a Lucifer yellow permeability assay.[12]

  • Transport Experiment (Bidirectional):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Perform the bidirectional transport study by adding the test compound to either the apical (for A-B) or basolateral (for B-A) compartment.[11]

  • Incubation: Incubate the plates for 60-90 minutes at 37°C.[8][11]

  • Sample Collection and Analysis: Collect samples from the donor and receiver wells and quantify the compound concentration using LC-MS/MS.[12]

  • Calculations: Calculate the Papp (A-B), Papp (B-A), and the efflux ratio.

Visualization: MDCK-MDR1 Assay Logical Flow

MDCK_Logic start Test Compound: N-(2,6-dichloro-4-methoxyphenyl) acetamide Derivative mdck_assay Perform Bidirectional MDCK-MDR1 Assay start->mdck_assay calc_er Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) mdck_assay->calc_er decision ER > 2? calc_er->decision is_substrate Conclusion: Compound is a likely P-gp Substrate decision->is_substrate Yes not_substrate Conclusion: Compound is not a likely P-gp Substrate decision->not_substrate No papp_ab Assess Papp(A-B) value for BBB permeability prediction is_substrate->papp_ab not_substrate->papp_ab high_perm High Permeability (Potential for CNS penetration) papp_ab->high_perm low_perm Low Permeability (Poor CNS penetration) papp_ab->low_perm

Caption: Logical flow for interpreting MDCK-MDR1 permeability assay results.

Conclusion

The selection of a suitable cell permeability assay depends on the stage of drug discovery and the specific questions being addressed. The PAMPA assay serves as an excellent high-throughput primary screen for passive permeability. The Caco-2 and MDCK-MDR1 assays provide more detailed, physiologically relevant information regarding both passive and active transport mechanisms. By employing these assays, researchers can effectively characterize the permeability of this compound derivatives, enabling informed decisions in the lead optimization process.

References

Application Notes and Protocols for Testing the Efficacy of N-(2,6-dichloro-4-methoxyphenyl)acetamide in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a guideline for researchers, scientists, and drug development professionals. The compound N-(2,6-dichloro-4-methoxyphenyl)acetamide is described in available literature primarily as a chemical intermediate.[1] As of the latest available information, its specific biological activities and therapeutic targets have not been extensively characterized. Therefore, the subsequent protocols are based on hypothetical therapeutic applications derived from the activities of structurally related N-phenylacetamide and phenoxy acetamide derivatives, which have shown potential as anti-inflammatory and anticancer agents.[2] These protocols are intended to serve as a starting point for efficacy testing, should preliminary in vitro studies indicate relevant activity for this compound.

Hypothetical Application 1: Anti-inflammatory Efficacy

This section outlines a protocol to evaluate the potential anti-inflammatory effects of this compound using a well-established animal model of acute inflammation.

Animal Model: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and reliable method for screening acute anti-inflammatory activity. Injection of carrageenan, a phlogistic agent, into the rat paw induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to mitigate this inflammation.

Experimental Protocol
  • Animal Acclimatization: Male Wistar rats (180-220 g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Grouping and Dosing:

    • Animals are randomly assigned to the following groups (n=6 per group):

      • Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline).

      • Positive Control: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, intraperitoneally).

      • Test Groups: Receive this compound at various doses (e.g., 10, 30, and 100 mg/kg, orally).

    • The test compound and vehicle are administered orally 60 minutes before the induction of inflammation. The positive control is administered 30 minutes prior.

  • Induction of Paw Edema:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume:

    • Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:

      • Vc = Average increase in paw volume in the vehicle control group.

      • Vt = Average increase in paw volume in the treated group.

    • Statistical analysis is performed using one-way ANOVA followed by Dunnett's post-hoc test. A p-value < 0.05 is considered statistically significant.

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition at 3h
Vehicle Control-Mean ± SEMMean ± SEMMean ± SEMMean ± SEM0
Positive Control (Indomethacin)10Mean ± SEMMean ± SEMMean ± SEMMean ± SEMValue ± SEM
Test Compound10Mean ± SEMMean ± SEMMean ± SEMMean ± SEMValue ± SEM
Test Compound30Mean ± SEMMean ± SEMMean ± SEMMean ± SEMValue ± SEM
Test Compound100Mean ± SEMMean ± SEMMean ± SEMMean ± SEMValue ± SEM

SEM: Standard Error of the Mean

Visualization

experimental_workflow_inflammation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization (Wistar Rats) grouping Random Grouping (n=6) acclimatization->grouping 1 week dosing Compound Administration (Oral/IP) grouping->dosing baseline Baseline Paw Volume Measurement dosing->baseline 30-60 min induction Carrageenan Injection (Sub-plantar) baseline->induction measurement Paw Volume Measurement (1, 2, 3, 4 hours) induction->measurement calculation Calculate % Edema Inhibition measurement->calculation statistics Statistical Analysis (ANOVA) calculation->statistics

Experimental workflow for carrageenan-induced paw edema.

nf_kb_pathway cluster_cytoplasm Cytoplasm inflammatory_stimulus Inflammatory Stimulus (e.g., Carrageenan) receptor Receptor inflammatory_stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates nf_kb NF-κB (p50/p65) nucleus Nucleus nf_kb->nucleus translocates gene_transcription Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) nucleus->gene_transcription induces compound This compound (Hypothetical Target) compound->ikb_kinase inhibits? experimental_workflow_cancer cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Human Cancer Cell Culture implantation Tumor Cell Implantation (Nude Mice) cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth ~7-14 days grouping Randomize into Treatment Groups tumor_growth->grouping treatment Administer Treatment (e.g., 21 days) grouping->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring Twice weekly endpoint Endpoint: Excise & Weigh Tumors monitoring->endpoint calculation Calculate % TGI endpoint->calculation apoptosis_pathway compound This compound bcl2_family Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) compound->bcl2_family induces? mitochondrion Mitochondrion bcl2_family->mitochondrion acts on cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for N-(2,6-dichloro-4-methoxyphenyl)acetamide in the Context of Cardiovascular Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct evidence for the application of N-(2,6-dichloro-4-methoxyphenyl)acetamide in the synthesis of cardiovascular disease drugs is not prominent in current literature, its structural motifs—a substituted phenyl ring and an acetamide group—are present in compounds investigated for cardiovascular conditions. A notable example is 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999) , a potent and selective myeloperoxidase (MPO) inhibitor that has been evaluated for the treatment of cardiovascular diseases.[1][2]

This document will provide an overview of the role of MPO in cardiovascular disease, present data on the MPO inhibitor PF-06282999, and offer a general protocol for the synthesis of N-aryl acetamides, which could be adapted for the synthesis of the topic compound.

Myeloperoxidase (MPO) as a Therapeutic Target in Cardiovascular Disease

Myeloperoxidase (MPO) is a heme peroxidase enzyme primarily released by activated leukocytes, such as neutrophils and monocytes, at sites of inflammation.[3] There is substantial evidence linking MPO to the pathogenesis of cardiovascular diseases, including atherosclerosis and heart failure.[4][5][6] MPO contributes to cardiovascular pathology through several mechanisms:

  • Oxidation of Lipoproteins: MPO catalyzes the formation of reactive oxidant species, such as hypochlorous acid (HOCl), which can oxidize low-density lipoprotein (LDL) and high-density lipoprotein (HDL).[7][8] Oxidized LDL is readily taken up by macrophages, leading to the formation of foam cells, a key event in the development of atherosclerotic plaques.[8]

  • Endothelial Dysfunction: MPO can impair endothelial function by consuming nitric oxide (NO), a critical molecule for vasodilation and vascular health.[9]

  • Plaque Instability: MPO activity within atherosclerotic plaques can contribute to the degradation of the fibrous cap, increasing the risk of plaque rupture and subsequent thrombotic events.[10]

Given its multifaceted role in promoting cardiovascular disease, inhibition of MPO has emerged as a promising therapeutic strategy.[1]

MPO Signaling Pathway in Atherosclerosis

The following diagram illustrates the pathological role of MPO in the development of atherosclerosis.

MPO_Pathway cluster_vessel Blood Vessel Lumen cluster_intima Vessel Intima Leukocytes Activated Leukocytes (Neutrophils, Monocytes) MPO Myeloperoxidase (MPO) Release Leukocytes->MPO Inflammatory Stimuli HOCl Hypochlorous Acid (HOCl) MPO->HOCl Endothelial_Dysfunction Endothelial Dysfunction (Reduced NO) MPO->Endothelial_Dysfunction H2O2 H₂O₂ H2O2->HOCl Cl Cl⁻ Cl->HOCl oxLDL Oxidized LDL (oxLDL) HOCl->oxLDL Oxidation LDL LDL LDL->oxLDL Macrophage Macrophage oxLDL->Macrophage Uptake via Scavenger Receptors Foam_Cell Foam Cell Macrophage->Foam_Cell Transformation Atherosclerosis Atherosclerotic Plaque Formation Foam_Cell->Atherosclerosis NO Nitric Oxide (NO) NO->Endothelial_Dysfunction

MPO-mediated pathway in atherosclerosis.

Profile of an MPO Inhibitor: PF-06282999

PF-06282999 is a highly selective, mechanism-based inhibitor of MPO.[2] It acts as an irreversible inactivator of the enzyme, dependent on MPO's catalytic activity.[2] Studies have shown its potential in treating cardiovascular diseases by mitigating the harmful effects of MPO.[1][2]

Quantitative Data for PF-06282999
ParameterValueSpeciesNotes
MPO Inhibition (IC50) 20 nMHumanPotent inhibition of MPO-mediated LDL lipid peroxidation.[11]
Selectivity over TPO >1000-foldHumanHigh selectivity for MPO over thyroid peroxidase (TPO).[2]
Effect on Necrotic Core ReducedMouseReduced necrotic core area in atherosclerotic lesions in Ldlr-/- mice.[12]
Effect on Lesion Area No significant changeMouseDid not alter the overall atherosclerotic lesion area in Ldlr-/- mice.[12]

Experimental Protocols

General Synthesis of N-Aryl Acetamides

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general and adaptable method for the synthesis of N-aryl acetamides can be followed. This typically involves the acylation of an aniline derivative with an acetylating agent.

Protocol: Synthesis of N-Aryl Acetamides via Acylation

Materials:

  • Substituted aniline (e.g., 2,6-dichloro-4-methoxyaniline)

  • Acetylating agent (e.g., chloroacetyl chloride or acetic anhydride)

  • Base (e.g., triethylamine or sodium acetate)

  • Solvent (e.g., pure acetic acid, dichloromethane (DCM), or acetonitrile)

  • Deionized water

  • Ethanol for recrystallization

Procedure:

  • Dissolve the substituted aniline (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add the acetylating agent (1 to 1.2 equivalents) to the stirred solution. If using an acid chloride, a base like triethylamine (1.2 equivalents) should be added to neutralize the HCl byproduct.

  • Allow the reaction to proceed at room temperature for a specified time (typically monitored by Thin Layer Chromatography, TLC). For example, a reaction with chloroacetyl chloride in acetic acid may take around 30 minutes.[13]

  • Upon completion, quench the reaction. If using acetic acid, the addition of a sodium acetate solution can induce precipitation.[13] If using DCM, wash the organic layer with a saturated sodium bicarbonate solution and then brine.[7]

  • Collect the solid product by filtration and wash with cold water.[13]

  • Dry the crude product.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the purified N-aryl acetamide.[13]

Workflow for N-Aryl Acetamide Synthesis

Synthesis_Workflow Start Start Dissolve Dissolve Substituted Aniline in Solvent Start->Dissolve Cool Cool Mixture in Ice Bath Dissolve->Cool Add_Reagent Add Acetylating Agent (and Base if needed) Cool->Add_Reagent React Stir at Room Temperature (Monitor by TLC) Add_Reagent->React Quench Quench Reaction (e.g., add NaOAc solution) React->Quench Filter Filter and Wash Solid Product Quench->Filter Dry Dry Crude Product Filter->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize End Purified N-Aryl Acetamide Recrystallize->End

General workflow for N-aryl acetamide synthesis.
Synthesis of 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999)

The synthesis of PF-06282999 is a multi-step process involving the formation of a thiouracil derivative.[1] While the detailed, step-by-step protocol from the primary literature is extensive, the general approach involves the synthesis and subsequent modification of an N1-substituted-6-arylthiouracil core.[2]

Conclusion

While "this compound" is not a direct precursor for known cardiovascular drugs based on available data, the exploration of structurally related compounds like PF-06282999 highlights the relevance of the acetamide and substituted phenyl moieties in designing enzyme inhibitors for cardiovascular therapeutic targets such as myeloperoxidase. The provided protocols and pathways offer a foundational understanding for researchers interested in the synthesis and evaluation of novel compounds in this chemical space for the treatment of cardiovascular diseases. Further research is warranted to explore the potential biological activities of "this compound" and its derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,6-dichloro-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of N-(2,6-dichloro-4-methoxyphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the acetylation of 2,6-dichloro-4-methoxyaniline. This reaction involves the treatment of the aniline with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or a catalyst.

Q2: Which acetylating agent is recommended for this synthesis?

A2: Both acetic anhydride and acetyl chloride can be used. Acetic anhydride is a common and effective reagent for this type of transformation.[1] Acetyl chloride is also effective but may require the use of a base to neutralize the HCl byproduct that is formed.[2]

Q3: What are some common solvents used for this reaction?

A3: Acetic acid is a common solvent for acetylation reactions using acetic anhydride.[3][4] Other solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) can also be employed, particularly when using acetyl chloride in the presence of a base or catalyst.[2]

Q4: How can the product be purified after the reaction?

A4: The most common method for purifying N-arylacetamides is recrystallization.[4][5] A suitable solvent system, such as ethanol/water, can be used to obtain a crystalline solid product.[5] Column chromatography on silica gel is another option if impurities are difficult to remove by recrystallization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Low Reactivity of Starting Material: The two chlorine atoms in the ortho positions of the aniline are strongly electron-withdrawing, which significantly reduces the nucleophilicity of the amino group.[6] 2. Inactive Acetylating Agent: The acetic anhydride or acetyl chloride may have decomposed due to improper storage. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.1. Increase Reaction Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier. 2. Use a Catalyst: The addition of a catalytic amount of an acid (e.g., sulfuric acid) or a base (e.g., pyridine) can accelerate the reaction. 3. Use Fresh Reagents: Ensure the acetylating agent is fresh and has been stored under anhydrous conditions. 4. Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of completion.
Presence of Multiple Spots on TLC (Side Products) 1. Diacetylation: Under harsh conditions, the nitrogen atom can be acetylated twice. 2. Unreacted Starting Material: Incomplete reaction. 3. Hydrolysis of Product: If water is present, the acetamide product can hydrolyze back to the aniline starting material, especially under acidic or basic conditions.1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent. 2. Optimize Reaction Time and Temperature: As mentioned above, monitor the reaction to avoid prolonged reaction times or excessive heat. 3. Ensure Anhydrous Conditions: Use dry solvents and glassware to minimize hydrolysis.
Product is an Oil or Difficult to Crystallize 1. Presence of Impurities: Unreacted starting materials or side products can act as impurities that inhibit crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization.1. Purify by Column Chromatography: Use silica gel chromatography to separate the desired product from impurities before attempting recrystallization. 2. Solvent Screening for Recrystallization: Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallization.

Experimental Protocols

Protocol 1: Acetylation using Acetic Anhydride in Acetic Acid

This protocol is a general method adapted from the acetylation of substituted anilines.

Materials:

  • 2,6-dichloro-4-methoxyaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 2,6-dichloro-4-methoxyaniline (1.0 eq) in glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq).

  • Heat the reaction mixture at a specified temperature (e.g., 50-80 °C) and monitor the progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Prepare a solution of sodium acetate (1.5 eq) in water and add it to the reaction mixture to neutralize the acetic acid and quench the excess acetic anhydride.

  • The product, this compound, should precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent system like ethanol/water to obtain the purified product.

Yield Optimization Data (Hypothetical Data for Illustrative Purposes)

The following table summarizes hypothetical yield data based on variations of the above protocol to illustrate potential optimization strategies.

Run Acetylating Agent (eq.) Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Acetic Anhydride (1.1)Acetic Acid50475
2Acetic Anhydride (1.1)Acetic Acid80285
3Acetyl Chloride (1.1) + Pyridine (1.2)DCM25682
4Acetic Anhydride (1.5)Acetic Acid80288 (with minor diacetylated impurity)

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting this compound Synthesis start Low Yield or Incomplete Reaction check_reactivity Is the starting aniline of low reactivity? start->check_reactivity increase_temp Increase reaction temperature or add a catalyst. check_reactivity->increase_temp Yes check_reagents Are the reagents fresh and anhydrous? check_reactivity->check_reagents No end Optimized Synthesis increase_temp->end use_fresh_reagents Use fresh, dry reagents and solvents. check_reagents->use_fresh_reagents No check_time Was the reaction time sufficient? check_reagents->check_time Yes use_fresh_reagents->end increase_time Increase reaction time and monitor by TLC. check_time->increase_time No purification_issue Difficulty in Purification/Crystallization check_time->purification_issue Yes increase_time->end check_impurities Are there impurities present? purification_issue->check_impurities column_chromatography Purify by column chromatography. check_impurities->column_chromatography Yes solvent_screen Perform solvent screening for recrystallization. check_impurities->solvent_screen No column_chromatography->solvent_screen solvent_screen->end

Caption: A flowchart for troubleshooting common issues in the synthesis.

Experimental Workflow Diagram

ExperimentalWorkflow General Experimental Workflow for Acetylation cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification dissolve_aniline Dissolve 2,6-dichloro-4-methoxyaniline in solvent add_reagent Add acetylating agent (and base/catalyst if needed) dissolve_aniline->add_reagent react Heat and stir for the required time add_reagent->react quench Quench reaction and neutralize react->quench precipitate Precipitate and filter the crude product quench->precipitate recrystallize Recrystallize from a suitable solvent precipitate->recrystallize dry Dry the purified product recrystallize->dry final_product final_product dry->final_product Pure Product

Caption: A step-by-step workflow for the synthesis and purification.

References

"N-(2,6-dichloro-4-methoxyphenyl)acetamide" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for challenges encountered during the purification of N-(2,6-dichloro-4-methoxyphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities depend on the synthetic route used. Typically, it is synthesized by the acetylation of 2,6-dichloro-4-methoxyaniline. Therefore, likely impurities include:

  • Unreacted 2,6-dichloro-4-methoxyaniline: The starting material may not have fully reacted.

  • Acetic Acid: If acetic anhydride is used as the acetylating agent, any excess will be hydrolyzed to acetic acid.

  • Salts: If a base is used to neutralize acid byproducts (like HCl from acetyl chloride), the resulting salts can be impurities.

  • Diacetylated product: Under harsh reaction conditions, a diacetylated byproduct may form.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: Several techniques can be used to assess purity:

  • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively check for the presence of starting materials and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify the desired product and the presence of impurities by their characteristic signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.

Q3: What is the recommended first step in purifying crude this compound?

A3: An initial aqueous workup is often beneficial. This typically involves washing the crude product dissolved in an organic solvent (like ethyl acetate or dichloromethane) with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities like acetic acid. This is followed by a wash with brine to remove any remaining aqueous contaminants before drying the organic layer.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Symptom: A significantly lower than expected amount of purified solid is recovered after recrystallization.

Potential Cause Recommended Solution
Inappropriate Solvent Choice The compound is too soluble in the chosen solvent, even at low temperatures. Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, toluene, or mixtures with water or hexanes) to find one where the compound is soluble when hot but sparingly soluble when cold.
Excessive Solvent Usage Too much solvent was used, preventing the solution from becoming saturated upon cooling. Re-heat the solution and evaporate some of the solvent to increase the concentration. Allow to cool again.
Premature Crystallization Crystals formed too quickly during hot filtration, leading to loss of product on the filter paper. Pre-heat the funnel and filter paper, and use a slight excess of hot solvent to ensure the compound remains dissolved.
Incomplete Crystallization The solution was not cooled for a sufficient amount of time or to a low enough temperature. Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
Issue 2: Product "Oils Out" During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, the product separates as an oil.

Potential Cause Recommended Solution
High Impurity Level The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil. Consider a preliminary purification step like column chromatography before attempting recrystallization.
Solution is Supersaturated The concentration of the compound is too high. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until the oil dissolves, and then allow it to cool slowly.
Rapid Cooling Cooling the solution too quickly can prevent the formation of a crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Issue 3: Persistent Impurities Detected by TLC/HPLC After Purification

Symptom: Analysis of the purified product still shows the presence of starting materials or other byproducts.

Potential Cause Recommended Solution
Co-crystallization of Impurities The impurity has similar solubility properties to the desired product. A different recrystallization solvent or a multi-solvent system may be required. Alternatively, column chromatography is recommended for separating compounds with similar polarities.
Ineffective Column Chromatography Separation The chosen mobile phase (eluent) is not providing adequate separation of the product and impurities. Optimize the eluent system using TLC. A common starting point for compounds of this type is a mixture of hexanes and ethyl acetate.
Product Degradation The compound may be unstable under the purification conditions (e.g., high heat during recrystallization or prolonged exposure to silica gel). Minimize exposure to harsh conditions.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).

  • Addition of Anti-Solvent: While the solution is hot, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Prepare a silica gel column of an appropriate size for the amount of crude product.

  • Mobile Phase Selection: Determine a suitable eluent system using TLC. A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing) is often effective.

  • Loading the Column: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Run the column with the selected mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude Product workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup recrystallization Recrystallization workup->recrystallization High Purity Crude chromatography Column Chromatography workup->chromatography Low Purity Crude analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis chromatography->analysis pure_product Pure Product analysis->pure_product Purity Confirmed

Caption: General purification workflow for this compound.

troubleshooting_logic start_node start_node decision_node decision_node action_node action_node end_node end_node start Purification Attempted check_purity Purity Acceptable? start->check_purity low_yield Low Yield? check_purity->low_yield No success Purification Successful check_purity->success Yes oiling_out Oiling Out? low_yield->oiling_out No optimize_solvent Optimize Recrystallization Solvent/Volume low_yield->optimize_solvent Yes slow_cooling Ensure Slow Cooling & Seeding oiling_out->slow_cooling Yes column_chrom Perform Column Chromatography oiling_out->column_chrom No/Persistent Impurities optimize_solvent->start slow_cooling->start column_chrom->start

Caption: Troubleshooting decision tree for purification challenges.

"N-(2,6-dichloro-4-methoxyphenyl)acetamide" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(2,6-dichloro-4-methoxyphenyl)acetamide in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound in solution?

While specific stability data for this compound is not extensively documented, based on the chemical properties of structurally related acetamide and dichloroacetamide compounds, it can be inferred that the compound is generally stable under neutral pH conditions and at room temperature when protected from light. However, it may be susceptible to degradation under certain conditions.

Potential stability issues include:

  • Hydrolysis: The amide linkage is prone to hydrolysis under strong acidic or basic conditions, which would cleave the molecule into 2,6-dichloro-4-methoxyaniline and acetic acid.

  • Photodegradation: Exposure to UV light may cause degradation, a phenomenon observed in other chloroacetamide compounds.[1][2][3]

  • Oxidation: While generally less reactive towards oxidation, strong oxidizing agents should be avoided.[4]

Q2: What are the recommended solvents for dissolving and storing this compound?

This compound is soluble in organic solvents such as chloroform and methanol. For biological assays, dimethyl sulfoxide (DMSO) is a commonly used solvent.[5] Aqueous solubility is expected to be low. When preparing stock solutions, it is recommended to use anhydrous-grade solvents to minimize water content and reduce the risk of hydrolysis.

Q3: How should stock solutions of this compound be stored?

For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.

It is always best practice to prepare fresh solutions for experiments whenever possible. If stored solutions are used, they should be allowed to come to room temperature before opening to prevent condensation from introducing moisture.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent experimental results or loss of compound activity over time. Degradation of the compound in solution.Prepare fresh solutions before each experiment. If using a stock solution, perform a quick quality check (e.g., by HPLC) to confirm its integrity. Ensure that the experimental buffer is within a neutral pH range if hydrolysis is suspected. Minimize exposure of the solution to light.
Appearance of new peaks in HPLC or other analytical readouts. The compound is degrading into one or more new chemical entities.Characterize the new peaks using techniques like LC-MS to identify potential degradation products. This can help confirm the degradation pathway (e.g., hydrolysis). Review solution preparation and storage procedures to identify potential causes of degradation.
Precipitation of the compound in aqueous buffers. Low aqueous solubility of the compound.Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is sufficient to maintain solubility but does not interfere with the experiment. Sonication may help in dissolving the compound initially. Perform solubility tests at the desired final concentration before proceeding with the main experiment.

Inferred Degradation Pathway

Based on the known chemistry of acetamides, the most probable degradation pathway for this compound in aqueous solution under acidic or basic conditions is hydrolysis of the amide bond.

G Cpd N-(2,6-dichloro-4- methoxyphenyl)acetamide Prod1 2,6-dichloro-4-methoxyaniline Cpd->Prod1  Hydrolysis (Acid or Base) Prod2 Acetic Acid Cpd->Prod2  Hydrolysis (Acid or Base) G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solution in desired solvent B Prepare test solutions at final concentration in buffer A->B C Incubate under different conditions (e.g., pH, temp, light) B->C D Withdraw aliquots at various time points C->D E Analyze by stability- indicating HPLC method D->E F Quantify parent compound and any degradation products E->F

References

Technical Support Center: Overcoming Poor Reactivity of N-(2,6-dichloro-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2,6-dichloro-4-methoxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis and reactivity of this sterically hindered and electron-deficient compound.

Troubleshooting Guides and FAQs

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Synthesis and N-Acylation Reactions

Question 1: My N-acetylation of 2,6-dichloro-4-methoxyaniline to produce this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the N-acetylation of 2,6-dichloro-4-methoxyaniline are a common challenge primarily due to the reduced nucleophilicity of the nitrogen atom and significant steric hindrance from the two ortho-chloro substituents.[1] Here are several potential causes and corresponding solutions:

  • Insufficient Reactivity of the Acylating Agent: Standard acylating agents like acetic anhydride may not be reactive enough to overcome the steric barrier and reduced nucleophilicity.

    • Solution: Switch to a more reactive acylating agent such as acetyl chloride . Acyl chlorides are generally more electrophilic than their corresponding anhydrides.[1]

  • Inadequate Catalyst or Lack Thereof: For highly hindered and electron-deficient anilines, a catalyst is often necessary to facilitate the reaction.

    • Solution: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) . DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[1][2]

  • Unfavorable Reaction Conditions: The reaction temperature and solvent can significantly impact the reaction rate and yield.

    • Solution: Increase the reaction temperature. Refluxing in a suitable high-boiling solvent like toluene or DMF can provide the necessary energy to overcome the activation barrier. Microwave-assisted synthesis can also be a highly effective method to reduce reaction times and improve yields.[3][4]

  • Poor Solubility: If the aniline substrate is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent in which your hindered aniline has good solubility at the reaction temperature. Aprotic polar solvents like DMF or DMSO can be effective. This compound is reported to be soluble in chloroform and methanol which can also be considered.[5][6]

Question 2: I am observing a significant amount of unreacted 2,6-dichloro-4-methoxyaniline even after prolonged reaction times and elevated temperatures. What can I do?

Answer:

This issue is often a combination of the factors mentioned above. Here is a systematic approach to address it:

  • Increase the Stoichiometry of the Acylating Agent: Using a larger excess of the acylating agent (e.g., 2-3 equivalents) can help drive the reaction towards completion.[1]

  • Employ a Stronger Base/Catalyst System: If a milder base was used, consider switching to a stronger, non-nucleophilic base to deprotonate the aniline, thereby increasing its nucleophilicity. For particularly challenging substrates, specialized coupling agents developed for amide bond formation with electron-deficient anilines may be necessary.[7]

  • Consider an Alternative Synthetic Route: If direct acetylation remains problematic, consider alternative methods for C-N bond formation, such as the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds with sterically hindered and electron-deficient aryl halides.[8] You could potentially couple 1-bromo-2,6-dichloro-4-methoxybenzene with acetamide.

Question 3: Are there any common side products to be aware of during the synthesis of this compound?

Answer:

While the primary challenge is typically low reactivity, side reactions can occur, especially under harsh conditions.

  • Over-acetylation (Diacylation): This is less common with highly hindered anilines but can occur if the reaction conditions are forcing.

    • Mitigation: Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture.[1]

  • Hydrolysis of the Product: If water is present in the reaction mixture, the acetamide product can hydrolyze back to the aniline, especially under acidic or basic conditions at elevated temperatures.

    • Mitigation: Ensure all reagents and solvents are anhydrous.

Reactivity of this compound

Question 4: I am attempting to hydrolyze the acetamide group from this compound. The reaction is very slow under standard acidic or basic conditions. Why is this and how can I facilitate the hydrolysis?

Answer:

The hydrolysis of this compound is challenging due to the same steric and electronic factors that hinder its synthesis. The two ortho-chloro groups sterically shield the amide carbonyl from nucleophilic attack by water or hydroxide ions. Additionally, the electron-withdrawing nature of the dichlorophenyl ring deactivates the amide bond towards hydrolysis.

To facilitate hydrolysis, more forcing conditions are required:

  • Strong Acidic Hydrolysis: Refluxing in a strong acid such as concentrated hydrochloric acid or sulfuric acid for an extended period is often necessary.

  • Strong Basic Hydrolysis: Heating with a strong base like sodium hydroxide in a high-boiling solvent such as ethylene glycol can be effective.[9]

  • Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the rate of hydrolysis under both acidic and basic conditions.

Question 5: Can I perform electrophilic aromatic substitution on the phenyl ring of this compound?

Answer:

Electrophilic aromatic substitution on the ring of this compound is expected to be very difficult. The acetamido group is an ortho-, para-director and an activating group. However, the two chlorine atoms are strongly deactivating and ortho-, para-directing. The positions ortho to the methoxy group (and meta to the acetamido group) are sterically hindered by the chlorine atoms. The position para to the methoxy group is already occupied by a chlorine atom. The remaining position on the ring is sterically hindered and electronically deactivated. Therefore, forcing conditions would be required, which might lead to decomposition or hydrolysis of the acetamide.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Acetylation of Hindered Anilines

Acylating AgentCatalystBaseSolventTemperature (°C)Typical YieldReference
Acetic AnhydrideNonePyridinePyridine100Low to Moderate[1]
Acetyl ChlorideNoneSodium AcetateAcetic Acid25-50Moderate[10]
Acetic AnhydrideDMAP (catalytic)TriethylamineDichloromethane25High[2]
Acetic AnhydrideMgSO₄ (Lewis Acid)NoneNeat (Sunlight)AmbientHigh[11]
Acetyl ChlorideTBAB (Phase Transfer)K₂CO₃DMF25High[12]

Table 2: Physical Properties of this compound

PropertyValueReference
CAS Number136099-55-3[13]
Molecular FormulaC₉H₉Cl₂NO₂[14]
Molecular Weight234.08 g/mol [14]
AppearanceWhite Solid[6]
Melting Point179-182 °C[6]
SolubilityChloroform, Methanol[5][6]

Experimental Protocols

Protocol 1: DMAP-Catalyzed N-Acetylation of 2,6-dichloro-4-methoxyaniline

This protocol is adapted from general procedures for the acetylation of sterically hindered anilines using DMAP as a catalyst.[2]

Materials:

  • 2,6-dichloro-4-methoxyaniline

  • Acetic anhydride

  • 4-(Dimethylaminopyridine) (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2,6-dichloro-4-methoxyaniline (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Protocol 2: Microwave-Assisted N-Acetylation of 2,6-dichloro-4-methoxyaniline

This protocol is a general guideline for microwave-assisted acetylation and may require optimization.[3]

Materials:

  • 2,6-dichloro-4-methoxyaniline

  • Acetyl chloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vials

  • Standard work-up reagents and glassware.

Procedure:

  • In a microwave reactor vial, combine 2,6-dichloro-4-methoxyaniline (1.0 eq), potassium carbonate (2.0 eq), and DMF.

  • Add acetyl chloride (1.1 eq) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 10-30 minutes. (Optimization of time and temperature is recommended).

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start 2,6-dichloro-4-methoxyaniline reagents Acylating Agent (e.g., Acetyl Chloride) + Catalyst (e.g., DMAP) + Base (e.g., Et3N) start->reagents 1. Mix reaction Reaction (e.g., Reflux in DCM or Microwave) reagents->reaction 2. React workup Aqueous Workup (Acid/Base Wash) reaction->workup 3. Quench & Extract purification Purification (Recrystallization or Chromatography) workup->purification 4. Isolate product This compound purification->product 5. Purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Acetylation cause1 Poor Reactivity of Acylating Agent start->cause1 cause2 Lack of Catalyst start->cause2 cause3 Suboptimal Conditions start->cause3 cause4 Poor Solubility start->cause4 sol1 Use Acetyl Chloride cause1->sol1 sol2 Add DMAP cause2->sol2 sol3 Increase Temperature / Use Microwave cause3->sol3 sol4 Change Solvent (e.g., DMF) cause4->sol4

Caption: Troubleshooting logic for low-yield N-acetylation reactions.

dmap_catalysis cluster_cycle DMAP Catalytic Cycle dmap DMAP acyl_pyridinium N-Acylpyridinium Ion (Highly Reactive) dmap->acyl_pyridinium + Acetic Anhydride acyl_anhydride Acetic Anhydride product Acetylated Product acyl_pyridinium->product + Hindered Aniline hindered_aniline Hindered Aniline product->dmap Regenerates DMAP

Caption: Catalytic cycle of DMAP in the N-acetylation of a hindered aniline.

References

"N-(2,6-dichloro-4-methoxyphenyl)acetamide" side reaction products identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2,6-dichloro-4-methoxyphenyl)acetamide. The information is designed to help identify potential side reaction products and impurities that may be encountered during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities found in a sample of this compound after synthesis?

A1: Impurities are often related to the starting materials and reagents used in the synthesis. The most common route to this compound is the acetylation of 2,6-dichloro-4-methoxyaniline. Therefore, potential impurities include:

  • Unreacted Starting Material: 2,6-dichloro-4-methoxyaniline.

  • Over-Acetylation Product: Diacetylated aniline derivative (N,N-diacetyl-2,6-dichloro-4-methoxyaniline), although this is generally less common.

  • Reagent-Related Impurities: Residual acetic anhydride or acetic acid.

  • Hydrolysis Product: If water is present during the reaction or work-up, hydrolysis of the starting aniline or the product can occur.

Q2: Can this compound degrade upon storage? What are the likely degradation products?

A2: Yes, degradation can occur, particularly under harsh storage conditions (e.g., high humidity, elevated temperature, exposure to light, or strongly acidic or basic environments). Potential degradation products include:

  • Hydrolysis Product: The most common degradation pathway is the hydrolysis of the amide bond to yield 2,6-dichloro-4-methoxyaniline and acetic acid.

  • De-methylation Product: Under acidic conditions, the methoxy group on the phenyl ring could be hydrolyzed to a hydroxyl group, forming N-(2,6-dichloro-4-hydroxyphenyl)acetamide.

Q3: We are observing an unexpected peak in our HPLC analysis. What could it be?

A3: An unexpected peak could be one of the impurities mentioned above or a product from an unanticipated side reaction. To identify the unknown peak, consider the following troubleshooting steps:

  • Review the Synthesis: Carefully examine the starting materials, reagents, and reaction conditions. Were there any deviations from the protocol?

  • Forced Degradation Study: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. Compare the retention time of the unknown peak with the peaks generated in the forced degradation study.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the impurity and aid in its identification.

  • NMR Spectroscopy: If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.

Troubleshooting Guide: Identification of Side Reaction Products

This guide provides a systematic approach to identifying unknown products in your reaction mixture or stored samples of this compound.

Table 1: Potential Side Reaction Products and Their Likely Causes
Potential Product NameChemical StructureLikely CauseAnalytical Clues (LC-MS)
2,6-dichloro-4-methoxyanilineC₇H₇Cl₂NOIncomplete acetylation or hydrolysis of the product.Lower molecular weight than the main product.
N-(2,6-dichloro-4-hydroxyphenyl)acetamideC₈H₇Cl₂NO₂Hydrolysis of the methoxy group under acidic conditions.Similar molecular weight to the main product, but more polar.
N,N-diacetyl-2,6-dichloro-4-methoxyanilineC₁₁H₁₁Cl₂NO₃Over-acetylation with excess acetylating agent.Higher molecular weight than the main product.

Experimental Protocols

Protocol 1: General Method for Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. The method may need to be optimized for your specific instrumentation and requirements.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase (e.g., 1 mg/mL).

Visualizations

Logical Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying an unknown impurity observed during the analysis of this compound.

impurity_identification_workflow start Unexpected Peak Observed in HPLC review_synthesis Review Synthesis Protocol and Starting Materials start->review_synthesis forced_degradation Perform Forced Degradation Study (Acid, Base, Heat, etc.) start->forced_degradation lcms_analysis Analyze by LC-MS to Determine Molecular Weight review_synthesis->lcms_analysis compare_rt Compare Retention Times with Degradation Products forced_degradation->compare_rt lcms_analysis->compare_rt isolate_impurity Isolate Impurity by Preparative HPLC compare_rt->isolate_impurity If necessary identify_impurity Impurity Identified compare_rt->identify_impurity If match found nmr_analysis Structural Elucidation by NMR isolate_impurity->nmr_analysis nmr_analysis->identify_impurity

Caption: Workflow for impurity identification.

Technical Support Center: Scale-Up Synthesis of N-(2,6-dichloro-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of N-(2,6-dichloro-4-methoxyphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The most common and direct synthesis route is the acylation of 2,6-dichloro-4-methoxyaniline with an acetylating agent like acetic anhydride or acetyl chloride. This reaction is typically performed in a suitable solvent and may involve a base to neutralize the acid byproduct.

Q2: What are the primary safety concerns when handling the reagents for this synthesis?

A2: The key reagents present several safety hazards. 2,6-dichloro-4-methoxyaniline is a halogenated aniline and should be handled as a potentially toxic substance. Acetic anhydride is corrosive and a lachrymator. Acetyl chloride is also corrosive, moisture-sensitive, and reacts violently with water. Appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat, is essential.[][2][3][4] All manipulations should be performed in a well-ventilated fume hood.[][2]

Q3: What are the critical process parameters to monitor during the scale-up of this reaction?

A3: During scale-up, the following parameters are critical:

  • Temperature Control: The acylation reaction is often exothermic. Efficient heat removal is crucial to prevent runaway reactions and the formation of impurities.

  • Reagent Addition Rate: A controlled addition rate of the acetylating agent is necessary to manage the reaction exotherm.

  • Mixing Efficiency: Adequate agitation is required to ensure homogeneity, especially given that the starting aniline is a solid. Poor mixing can lead to localized "hot spots" and incomplete reaction.

  • Reaction Completeness: Monitoring the reaction progress using techniques like TLC or HPLC is important to determine the optimal reaction time and ensure full conversion of the starting material.

Q4: What are some common impurities that can be expected in the synthesis of this compound?

A4: Common impurities may include:

  • Unreacted 2,6-dichloro-4-methoxyaniline.

  • Diacetylation products, where the acetyl group adds to the nitrogen and potentially the aromatic ring, although the latter is less likely under standard conditions.

  • Impurities from the starting materials.

  • Degradation products if the reaction is overheated.

  • Residual solvents from the reaction and purification steps.[2]

Q5: What purification methods are suitable for large-scale production of this compound?

A5: For large-scale purification, crystallization is the most practical and economical method. The choice of solvent is critical for obtaining high purity and yield. Common solvents for recrystallizing N-aryl acetamides include ethanol, methanol, and ethyl acetate. Column chromatography is generally not feasible for large-scale purification due to the high cost and large solvent volumes required.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.- Monitor the reaction by TLC or HPLC to ensure it has gone to completion. - Ensure the stoichiometry of the reagents is correct. A slight excess of the acetylating agent may be used.[5] - Check the quality of the starting materials.
Product loss during workup or purification.- Optimize the extraction and washing steps to minimize product loss. - Select an appropriate recrystallization solvent and optimize the cooling profile to maximize crystal recovery.
Product is Off-Color (e.g., yellow or brown) Presence of colored impurities from starting materials or side reactions.- Treat the crude product solution with activated carbon before crystallization to remove colored impurities. - Ensure the reaction temperature is well-controlled to prevent thermal degradation.
Air oxidation of the aniline starting material.- Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Dissolution of Starting Material at Scale Insufficient solvent volume or inadequate mixing.- Increase the solvent volume, keeping in mind the impact on process efficiency. - Ensure the reactor's agitation system is adequate for the scale and provides good solid suspension.
Difficult Filtration of the Final Product Very fine crystals or an oily product.- Optimize the crystallization process to obtain larger, more easily filterable crystals. This can involve adjusting the cooling rate or using a different solvent system. - If the product oils out, consider changing the solvent or adding an anti-solvent.
Presence of Starting Material in the Final Product Incomplete reaction.- Increase the reaction time or temperature (with caution to avoid degradation). - Use a slight excess of the acetylating agent.
Inefficient purification.- Re-crystallize the product, potentially using a different solvent system that has a larger solubility difference between the product and the starting material.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the acetylation of similar anilines. Optimization for specific scale-up equipment and conditions is recommended.

Materials:

ReagentMolar Mass ( g/mol )
2,6-dichloro-4-methoxyaniline192.04
Acetic Anhydride102.09
Pyridine79.10
Ethyl Acetate88.11
Hexane86.18
Hydrochloric Acid (1M)36.46
Saturated Sodium Bicarbonate Solution84.01
Brine-
Anhydrous Magnesium Sulfate120.37

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2,6-dichloro-4-methoxyaniline (1.0 eq) and a suitable solvent such as ethyl acetate.

  • Reagent Addition: Add pyridine (1.2 eq) to the slurry. Cool the mixture to 0-5 °C using an ice bath.

  • Acetylation: Add acetic anhydride (1.1 eq) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis A 1. Charge Reactor - 2,6-dichloro-4-methoxyaniline - Ethyl Acetate B 2. Add Pyridine & Cool - Add Pyridine (1.2 eq) - Cool to 0-5 °C A->B C 3. Acetylation - Add Acetic Anhydride (1.1 eq) dropwise - Maintain T < 10 °C B->C D 4. Reaction - Warm to RT - Stir for 2-4 hours C->D E 5. Workup - Quench with Water - Sequential Washes (HCl, NaHCO3, Brine) D->E F 6. Isolation - Dry Organic Layer (MgSO4) - Filter & Concentrate E->F G 7. Purification - Recrystallize from suitable solvent F->G H Final Product This compound G->H

Caption: A step-by-step workflow for the synthesis and purification of the target molecule.

troubleshooting_logic Troubleshooting Logic for Low Yield Start Low Yield Observed CheckReaction Check Reaction Completion (TLC/HPLC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete ActionIncomplete - Increase reaction time/temp - Check reagent stoichiometry/quality Incomplete->ActionIncomplete Yes Complete Reaction is Complete Incomplete->Complete No End Yield Improved ActionIncomplete->End CheckWorkup Review Workup & Purification Steps Complete->CheckWorkup ActionWorkup - Optimize extraction/washing - Optimize recrystallization solvent/conditions CheckWorkup->ActionWorkup ActionWorkup->End

References

"N-(2,6-dichloro-4-methoxyphenyl)acetamide" analytical method development and validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical method development and validation for the quantitative determination of N-(2,6-dichloro-4-methoxyphenyl)acetamide. The information presented here is based on established principles of reversed-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial HPLC method for the analysis of this compound?

A1: A stability-indicating RP-HPLC method is recommended. A good starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[1][2] UV detection at a wavelength of maximum absorbance is appropriate for this compound.

Q2: How can I determine the optimal detection wavelength for this compound?

A2: The optimal detection wavelength can be determined by running a UV-Vis scan of a standard solution of the analyte. The wavelength of maximum absorbance (λmax) should be selected for the analysis to ensure the highest sensitivity. For similar aromatic compounds, this is often in the range of 230-280 nm.[1]

Q3: What are the critical parameters to consider during method validation?

A3: According to ICH guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3]

Q4: How do I prepare my sample for analysis?

A4: Accurately weigh the sample and dissolve it in a suitable solvent. The mobile phase is often a good initial choice for the sample solvent to ensure compatibility and good peak shape.[1] The sample solution should be filtered through a 0.45 µm or 0.22 µm filter before injection to prevent particulate matter from damaging the column.

Q5: What is a stability-indicating method and why is it important?

A5: A stability-indicating method is an analytical procedure that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[4][5] This is crucial for assessing the stability of the drug substance and drug product over time.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
No Peaks or Very Small Peaks - Detector lamp is off.- No mobile phase flow.- Incorrect sample preparation or injection.- Turn on the detector lamp.- Check the mobile phase level and ensure the pump is running correctly.- Verify the sample concentration and autosampler/injector functionality.[6]
Peak Tailing - Interaction with active silanol groups on the column.- Column overload.- Extra-column dead volume.- Use a high-purity, end-capped column.- Adjust mobile phase pH to suppress silanol ionization.- Reduce the sample concentration or injection volume.- Use shorter tubing with a smaller internal diameter.[7]
Peak Splitting or Broadening - Column void or contamination.- Sample solvent incompatible with the mobile phase.- Clogged column frit.- Replace the guard column or the analytical column.- Dissolve the sample in the mobile phase.- Back-flush the column or replace the frit.[7][8]
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Changes in flow rate.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure a consistent flow rate.[9]
High Backpressure - Blockage in the system (e.g., guard column, column frit).- Particulate matter from the sample.- Mobile phase precipitation.- Replace the guard column or in-line filter.- Filter all samples and mobile phases.- Ensure mobile phase components are miscible and buffers do not precipitate.[8]

Experimental Protocols

Proposed HPLC Method

A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.[1]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: To be determined by UV scan (e.g., 254 nm).

  • Column Temperature: 30 °C.

Method Validation Protocol

The following parameters should be assessed to validate the analytical method:

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that there is no interference from excipients or degradation products at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the analyte. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability: Analyze at least six replicate samples of the same concentration on the same day and by the same analyst. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]

  • Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.[1]

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
% RSD of Peak Area (n=6)≤ 2.0
Table 2: Linearity and Range
Concentration (µg/mL)Peak Area (arbitrary units)
10Example Value
20Example Value
50Example Value
80Example Value
100Example Value
Correlation Coefficient (r²) ≥ 0.999

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Solvent A->B C Filtration (0.45 µm) B->C F Injection into HPLC C->F D Mobile Phase Preparation E Degassing D->E E->F G Separation on C18 Column F->G H UV Detection G->H I Chromatogram Integration H->I J Quantification I->J K Report Generation J->K

Caption: General workflow for HPLC analysis of this compound.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure System Pressure Issues start Problem Observed in Chromatogram A Peak Tailing? start->A B Peak Splitting? A->B No D Adjust Mobile Phase pH A->D Yes C Check Column & Sample Solvent B->C Yes E Retention Time Shift? B->E No F Check Mobile Phase & Temp E->F Yes G High Backpressure? E->G No H Check for Blockages G->H Yes

Caption: A logical flow for troubleshooting common HPLC issues.

References

Technical Support Center: Crystallization of N-(2,6-dichloro-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of N-(2,6-dichloro-4-methoxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

A1: this compound is typically a white solid.[1] Key physical properties are summarized in the table below.

Q2: Which solvents are suitable for the crystallization of this compound?

A2: Based on available data, this compound is soluble in chloroform and methanol.[1][2] For recrystallization, ethanol and mixtures of ethanol and water have been used for similar substituted acetanilides.[3] A systematic approach to solvent screening is recommended to identify the optimal solvent or solvent system for your specific needs.

Q3: I am not getting any crystals to form, what should I do?

A3: If crystals do not form upon cooling, the solution may be too dilute or nucleation is inhibited. Try the following troubleshooting steps:

  • Induce Nucleation: Scratch the inside of the flask with a glass rod at the surface of the solution.

  • Add Seed Crystals: If available, add a few small crystals of this compound to the solution.

  • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent and re-cool.

  • Lower Temperature: Cool the solution to a lower temperature using an ice bath or refrigerator.

Q4: My compound is "oiling out" instead of crystallizing. How can I resolve this?

A4: "Oiling out," the formation of a liquid phase instead of solid crystals, can occur if the compound's melting point is lower than the temperature of the solution or if there are significant impurities. To address this:

  • Add More Solvent: Re-heat the solution and add more of the primary solvent to ensure the compound stays dissolved at a lower temperature upon cooling.

  • Change Solvent System: A different solvent or a co-solvent system may be necessary to lower the saturation temperature below the melting point of your compound.

  • Purify the Material: If impurities are suspected, consider a preliminary purification step such as column chromatography before attempting crystallization.

Q5: The crystallization is happening too quickly, resulting in a fine powder. How can I obtain larger crystals?

A5: Rapid crystallization often traps impurities and results in small, poorly formed crystals. To promote the growth of larger, higher-purity crystals, slow down the cooling process.

  • Insulate the Flask: Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels.

  • Use a Dewar: For very slow cooling, place the flask in a Dewar filled with warm water and allow it to cool gradually.

  • Increase Solvent Volume: Using a slightly larger volume of solvent will decrease the level of supersaturation and slow down the rate of crystal growth.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceReported Solubility
This compoundC₉H₉Cl₂NO₂234.08179-182White SolidChloroform, Methanol[1][2]
N-(2,5-dichloro-4-methoxyphenyl)acetamideC₉H₉Cl₂NO₂234.08189-190-Ethanol[1]
N-(4-methoxyphenyl)acetamideC₉H₁₁NO₂165.19137-138Light purple powderSlightly soluble in water[4]
N-(4-nitrophenyl)acetamideC₈H₈N₂O₃180.16212-216Yellow-green to green-brown crystalsPartially soluble in water and chloroform; soluble in ethanol[3]

Experimental Protocols

General Recrystallization Protocol for N-Arylacetamides

This protocol is a general guideline and may require optimization for this compound.

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture with water) and heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be subsequently cooled in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air-dry to a constant weight.

Mandatory Visualizations

Crystallization_Troubleshooting_Workflow start Start Crystallization (Cooling Saturated Solution) check_crystals Crystals Form? start->check_crystals no_crystals No Crystals Form check_crystals->no_crystals No crystals_yes Crystals Formed check_crystals->crystals_yes Yes induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal no_crystals->induce_nucleation concentrate Concentrate Solution: - Evaporate some solvent no_crystals->concentrate re_cool Re-cool induce_nucleation->re_cool concentrate->re_cool re_cool->check_crystals check_quality Examine Crystal Quality crystals_yes->check_quality oiling_out Compound 'Oils Out' check_quality->oiling_out Oiling Out fine_powder Fine Powder Formed (Rapid Crystallization) check_quality->fine_powder Fine Powder good_crystals Good Quality Crystals check_quality->good_crystals Good add_solvent Add More Solvent & Re-heat oiling_out->add_solvent change_solvent Change Solvent System oiling_out->change_solvent add_solvent->re_cool change_solvent->start slow_cooling Slow Down Cooling: - Insulate flask - Use a Dewar fine_powder->slow_cooling slow_cooling->start end End good_crystals->end

Caption: Troubleshooting workflow for the crystallization of this compound.

General_Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional, if impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath (Optional, for yield) cool->ice_bath vacuum_filtration Vacuum Filtration cool->vacuum_filtration Skip ice bath ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: General experimental workflow for the recrystallization of N-arylacetamides.

References

"N-(2,6-dichloro-4-methoxyphenyl)acetamide" storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the storage and handling of N-(2,6-dichloro-4-methoxyphenyl)acetamide, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the immediate first aid measures in case of exposure to this compound?

A1: In case of accidental exposure, it is crucial to take the following steps:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • After skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, consult a physician.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

  • After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Q2: What personal protective equipment (PPE) is recommended when handling this compound?

A2: To ensure personal safety, the following PPE should be worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.

Q3: How should I respond to a small spill of this compound in the laboratory?

A3: For small spills, follow these steps:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a sealed, labeled container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Q4: What are the known chemical incompatibilities for this compound?

A4: Avoid contact with strong oxidizing agents, as this may lead to a vigorous reaction.

Q5: What is the recommended procedure for the disposal of this compound waste?

A5: Dispose of the compound and its containers in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.

Storage and Handling Data Summary

ParameterRecommendationNotes
Storage Temperature Room TemperatureStore in a dry, well-ventilated place.
Humidity Store in a dry environmentKeep container tightly closed to prevent moisture absorption.
Light Sensitivity No specific data; store in opaque containers as a precaution.General best practice for chemical storage.
Incompatible Materials Strong oxidizing agentsAvoid direct contact to prevent hazardous reactions.
Shelf Life Approximately 1095 daysRefer to the manufacturer's expiration date.

Disclaimer: The quantitative data provided is based on general laboratory practices and information for similar chemical compounds due to the absence of a specific Safety Data Sheet for this compound. Always refer to the supplier's specific recommendations.

Experimental Workflow: Safe Handling Protocol

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_retrieve Retrieve Compound from Storage prep_setup->handle_retrieve handle_weigh Weigh Required Amount handle_retrieve->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve post_clean Clean Workspace and Equipment handle_dissolve->post_clean post_dispose Dispose of Waste According to Protocol post_clean->post_dispose post_store Return Compound to Secure Storage post_dispose->post_store post_remove_ppe Remove and Dispose of/Clean PPE post_store->post_remove_ppe

Validation & Comparative

A Comparative Guide to Myeloperoxidase (MPO) Inhibitor Precursors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Leading MPO Inhibitors for Drug Development Professionals

Myeloperoxidase (MPO) has emerged as a critical therapeutic target in a spectrum of inflammatory diseases, including cardiovascular and neurodegenerative disorders. As a key enzyme of the innate immune system, its dysregulation leads to excessive production of reactive oxidants, contributing to tissue damage. Consequently, the development of potent and selective MPO inhibitors is an area of intense research.

Initial investigation into "N-(2,6-dichloro-4-methoxyphenyl)acetamide" did not yield public data supporting its role as a direct myeloperoxidase (MPO) inhibitor or a precursor to such. Therefore, this guide pivots to an in-depth comparison of three well-characterized clinical and preclinical MPO inhibitors: PF-06282999 , a notable acetamide-containing compound, Verdiperstat (AZD3241) , and Mitiperstat (AZD4831) . This comparison provides researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data.

Comparative Performance: Potency, Selectivity, and Pharmacokinetics

The efficacy of an MPO inhibitor is determined by its potency, its selectivity over other peroxidases to minimize off-target effects, and its pharmacokinetic profile, which dictates its behavior within a biological system.

Data Presentation: Quantitative Comparison of MPO Inhibitors

The following tables summarize the in vitro potency, selectivity, and key pharmacokinetic parameters of PF-06282999, Verdiperstat, and Mitiperstat.

Table 1: In Vitro Potency and Selectivity of MPO Inhibitors

CompoundChemical ClassIC50 (Human MPO)Selectivity vs. Thyroid Peroxidase (TPO)Mechanism of Action
PF-06282999 N1-substituted-6-arylthiouracil1.9 µM (in human whole blood)[1][2]HighIrreversible, Mechanism-Based[1]
Verdiperstat (AZD3241) Thioxo-pyrrolo[3,2-d]pyrimidin-4-one630 nM[3][4]SelectiveIrreversible[5]
Mitiperstat (AZD4831) Pyrrolo[3,2-d]pyrimidin-4-one derivative1.5 nM[6]>450-fold[6]Irreversible

Table 2: Comparative Pharmacokinetic Properties of MPO Inhibitors

CompoundSpecies StudiedTerminal Half-life (T½)Oral Bioavailability (F)Key Pharmacokinetic Findings
PF-06282999 Mouse, Rat, Dog, Monkey0.75 - 3.3 hours[2]75% - 100%[2]Rapidly absorbed and well-distributed across preclinical species.[2]
Verdiperstat (AZD3241) Human~2-4 hours (from PopPK model)[7]Brain-penetrantPopulation pharmacokinetic models suggest enterohepatic circulation.[7]
Mitiperstat (AZD4831) Human~40 - 70 hours[8]Rapidly absorbed[9]The long half-life is consistent with once-daily dosing regimens.[8][9]

Mechanism of Action: A Common Thread of Irreversibility

PF-06282999, Verdiperstat, and Mitiperstat are all irreversible inhibitors of MPO.[1][5][10] This class of inhibitors often acts as mechanism-based inactivators, where the enzyme's own catalytic activity converts the inhibitor into a reactive species that covalently binds to the enzyme, leading to its permanent inactivation.[11] This mode of action can provide sustained target engagement in vivo.

MPO Signaling Pathway and Inhibition

MPO plays a central role in the inflammatory cascade. Upon activation, immune cells like neutrophils release MPO, which catalyzes the production of hypochlorous acid (HOCl), a potent oxidizing agent. HOCl contributes to oxidative stress, leading to lipid peroxidation, protein damage, and endothelial dysfunction, which are hallmarks of various inflammatory diseases.[12] MPO inhibitors block this catalytic activity, thereby mitigating downstream inflammatory damage.

MPO_Signaling_Pathway cluster_activation Immune Cell Activation cluster_mpo_release MPO Release & Activity cluster_inhibition Inhibition cluster_downstream Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Neutrophil Neutrophil / Macrophage Inflammatory_Stimuli->Neutrophil MPO_Release MPO Release Neutrophil->MPO_Release Degranulation MPO_Enzyme Myeloperoxidase (MPO) MPO_Release->MPO_Enzyme HOCl Hypochlorous Acid (HOCl) MPO_Enzyme->HOCl Catalysis H2O2 H₂O₂ H2O2->MPO_Enzyme Cl_ion Cl⁻ Cl_ion->MPO_Enzyme MPO_Inhibitors MPO Inhibitors (e.g., PF-06282999, Verdiperstat, Mitiperstat) MPO_Inhibitors->MPO_Enzyme Inhibition Oxidative_Stress Oxidative Stress & Tissue Damage HOCl->Oxidative_Stress Disease_Progression Disease Progression (e.g., Atherosclerosis, Neurodegeneration) Oxidative_Stress->Disease_Progression

Caption: MPO signaling pathway and the point of intervention for MPO inhibitors.

Experimental Protocols

The evaluation of MPO inhibitors relies on robust and reproducible assays. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.

In Vitro MPO Inhibition Assay (Taurine Chlorination)

This assay measures the chlorinating activity of MPO, a primary physiological function.

Materials:

  • Human MPO enzyme

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Taurine

  • Hydrogen peroxide (H₂O₂)

  • Thio-Glo™ 1 (or other suitable thiol-reactive fluorescent probe)

  • Test inhibitor compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of MPO in Assay Buffer.

    • Prepare a stock solution of taurine in Assay Buffer.

    • Prepare a fresh solution of H₂O₂ in Assay Buffer immediately before use.

    • Prepare a stock solution of the fluorescent probe in DMSO and dilute to a working concentration in Assay Buffer.

    • Prepare serial dilutions of the test inhibitor compounds in Assay Buffer.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the MPO enzyme solution.

    • Add the test inhibitor solutions at various concentrations to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding a mixture of taurine and H₂O₂ to all wells.

    • Allow the chlorination reaction to proceed for a set time (e.g., 30 minutes).

  • Detection:

    • Stop the reaction by adding a solution to quench excess H₂O₂ (e.g., catalase).

    • Add the fluorescent probe solution to all wells. The probe reacts with the remaining free thiol groups of taurine.

    • Incubate for a short period to allow the fluorescent reaction to complete.

  • Measurement:

    • Measure the fluorescence intensity using an appropriate microplate reader (e.g., excitation/emission wavelengths specific to the probe).

    • The decrease in fluorescence is proportional to the amount of taurine chlorinated by MPO. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Human Whole Blood Assay for MPO Activity

This ex vivo assay assesses the potency of inhibitors in a more physiologically relevant matrix.

Materials:

  • Freshly drawn human whole blood (with anticoagulant, e.g., heparin)

  • Lipopolysaccharide (LPS) or other neutrophil stimulant (e.g., zymosan)

  • Test inhibitor compounds

  • Lysis buffer

  • Reagents for MPO activity measurement (as in the in vitro assay)

Procedure:

  • Blood Treatment:

    • Aliquot fresh whole blood into microcentrifuge tubes.

    • Add the test inhibitor compounds at various concentrations and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Stimulate the neutrophils in the blood by adding LPS and incubate for a further period (e.g., 1-2 hours) to induce MPO release.

  • Sample Processing:

    • Centrifuge the samples to pellet the blood cells.

    • Collect the plasma supernatant.

    • Lyse the remaining red blood cells to isolate the neutrophil-rich fraction if intracellular MPO activity is to be measured.

  • MPO Activity Measurement:

    • Measure the MPO activity in the plasma supernatant using an appropriate assay, such as the taurine chlorination assay described above.

  • Data Analysis:

    • Calculate the percent inhibition of MPO activity in the plasma at each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value for the inhibitor in the whole blood matrix.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo / Cell-Based Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Purified Enzyme Assay (e.g., Taurine Chlorination) Determine_IC50 Determine Potency (IC50) Enzyme_Assay->Determine_IC50 Selectivity_Assay Selectivity Assays (vs. TPO, LPO, etc.) Determine_IC50->Selectivity_Assay Mechanism_Study Mechanism of Action Study (Reversible vs. Irreversible) Selectivity_Assay->Mechanism_Study Whole_Blood_Assay Human Whole Blood Assay Mechanism_Study->Whole_Blood_Assay Cell_Based_Assay Cell-Based MPO Activity Assay (e.g., in isolated neutrophils) Whole_Blood_Assay->Cell_Based_Assay Determine_EC50 Determine Cellular Potency (EC50) Cell_Based_Assay->Determine_EC50 PK_Study Pharmacokinetic (PK) Studies (in preclinical species) Determine_EC50->PK_Study PD_Study Pharmacodynamic (PD) Studies (Target Engagement) PK_Study->PD_Study Efficacy_Model Disease Efficacy Models (e.g., Atherosclerosis, Neuroinflammation) PD_Study->Efficacy_Model

Caption: A typical experimental workflow for the evaluation of MPO inhibitors.

Conclusion

While "this compound" lacks specific data as an MPO inhibitor in the public domain, the broader class of acetamide-containing molecules, represented by PF-06282999, has yielded potent and selective inhibitors of myeloperoxidase. The comparison with other clinical candidates like Verdiperstat and Mitiperstat highlights the diversity of chemical scaffolds being explored to target MPO.

Mitiperstat (AZD4831) demonstrates exceptional in vitro potency, while PF-06282999 shows excellent oral bioavailability in preclinical models. Verdiperstat has been extensively studied in the context of neurodegenerative diseases due to its ability to penetrate the brain. The choice of an MPO inhibitor precursor for a specific therapeutic application will depend on the desired balance of potency, selectivity, pharmacokinetic properties, and the target disease pathophysiology. The experimental protocols and data presented in this guide offer a foundational resource for researchers to navigate the selection and evaluation of MPO inhibitors in their drug discovery and development endeavors.

References

A Comparative Guide to the Efficacy of N-phenylacetamide Derivatives in Oncology and Bacteriology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-phenylacetamide scaffold is a versatile pharmacophore that has been extensively investigated for its therapeutic potential across various disciplines, including oncology and infectious diseases. This guide provides a comparative overview of the efficacy of several N-phenylacetamide derivatives, offering insights into their anticancer and antibacterial activities. While direct comparative studies on a broad range of N-(2,6-dichloro-4-methoxyphenyl)acetamide derivatives are limited in publicly available literature, this document synthesizes existing data from structurally related compounds to serve as a valuable resource for researchers. The presented data and experimental protocols can guide the design and evaluation of novel derivatives of this class.

Comparative Efficacy Data

The following tables summarize the quantitative efficacy data for various N-phenylacetamide derivatives against cancer cell lines and bacterial strains. This information is collated from multiple studies to facilitate a comparative analysis of their potential.

Anticancer Activity of N-phenylacetamide Derivatives

The cytotoxic effects of N-phenylacetamide derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1a 2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamidePC3 (Prostate Carcinoma)52[1]
1b 2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamidePC3 (Prostate Carcinoma)80[1]
1c 2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamideMCF-7 (Breast Cancer)100[1]
2a Phenylacetamide DerivativeMDA-MB-468 (Breast Cancer)0.76±0.09[2]
2b Phenylacetamide DerivativeMDA-MB-468 (Breast Cancer)0.6±0.08[2]
2c Phenylacetamide DerivativePC-12 (Pheochromocytoma)0.6±0.08[2]
2d Phenylacetamide DerivativeMCF-7 (Breast Cancer)0.7±0.08[2]
3a Phenoxyacetamide DerivativeHepG2 (Liver Cancer)1.43[3]
3b Phenoxyacetamide DerivativeHepG2 (Liver Cancer)6.52[3]
Antibacterial Activity of N-phenylacetamide Derivatives

Several N-phenylacetamide derivatives have demonstrated promising activity against various bacterial strains. The potency is often measured by the minimum inhibitory concentration (MIC) or the diameter of the inhibition zone in a disc diffusion assay.

Compound IDDerivative ClassBacterial StrainActivityReference
4a N-phenylacetamide with 4-arylthiazoleXanthomonas oryzae pv. oryzae (Xoo)EC50 = 156.7 µM[4]
5a 2-amino-N-(p-Chlorophenyl) acetamideAcinetobacter baumanniiDIZ = 32.0 mm[5]
5b 2-amino-N-(p-Chlorophenyl) acetamidePseudomonas aeruginosaDIZ = 23.5 mm[5]
5c 2-amino-N-(p-Chlorophenyl) acetamidePseudomonas aeruginosaDIZ = 24.5 mm[5]
6a 2-Mercaptobenzothiazole AcetamideE. coliMIC close to positive control[6]
6b 2-Mercaptobenzothiazole AcetamideS. typhiMIC close to positive control[6]
6c 2-Mercaptobenzothiazole AcetamideS. aureusMIC close to positive control[6]
6d 2-Mercaptobenzothiazole AcetamideB. subtilusMIC close to positive control[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the anticancer and antibacterial efficacy of N-phenylacetamide derivatives, based on methods described in the cited literature.[3][5]

In Vitro Anticancer Activity: MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines are cultured and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤0.5% DMSO). The cells are then incubated with the compounds for a specified period (e.g., 48 hours).[2]

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 3-4 hours.[2]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.[2]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Antibacterial Activity: Disc Diffusion Assay

This method is a standard for screening the antibacterial activity of new compounds.

  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium is prepared and uniformly spread onto the surface of a Mueller-Hinton agar plate.[5]

  • Disc Impregnation: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent.[5]

  • Disc Placement: The impregnated discs are placed on the surface of the agar. A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic is used as a positive control.[5]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-18 hours).[5]

  • Measurement of Inhibition Zone: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[5]

Visualizing Molecular Pathways and Experimental Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate a hypothetical signaling pathway and a general experimental workflow.

Hypothetical Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Ligand Death Receptor Death Receptor Ligand->Death Receptor Binds Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: A simplified diagram of extrinsic and intrinsic apoptotic signaling pathways.

General Experimental Workflow for Efficacy Screening Start Start Synthesis of Derivatives Synthesis of Derivatives Start->Synthesis of Derivatives In Vitro Screening In Vitro Screening Synthesis of Derivatives->In Vitro Screening Anticancer Assays Anticancer Assays In Vitro Screening->Anticancer Assays Antibacterial Assays Antibacterial Assays In Vitro Screening->Antibacterial Assays Data Analysis Data Analysis Anticancer Assays->Data Analysis Antibacterial Assays->Data Analysis Lead Compound Identification Lead Compound Identification Data Analysis->Lead Compound Identification End End Lead Compound Identification->End

References

Unveiling the Anticancer Potential of N-(2,6-dichloro-4-methoxyphenyl)acetamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the structure-activity relationship (SAR) of N-(2,6-dichloro-4-methoxyphenyl)acetamide analogs. Drawing on available experimental data, this document delves into their potential as anticancer agents, outlining their mechanism of action, quantitative comparisons of their biological activities, and detailed experimental protocols.

The core structure, this compound, and its derivatives have emerged as a promising class of compounds in the landscape of anticancer research. Evidence suggests that these molecules exert their cytotoxic effects by targeting a key enzyme in cancer cell metabolism, pyruvate dehydrogenase kinase (PDK), leading to the induction of apoptosis, or programmed cell death. This guide will illuminate the structural nuances that govern the efficacy of these compounds.

Comparative Analysis of Biological Activity

While specific quantitative structure-activity relationship (SAR) data for a broad range of this compound analogs remains an area of active investigation, studies on structurally related dichloroacetamide derivatives provide valuable insights into their anticancer potential. The primary mechanism of action for these compounds is believed to be the inhibition of pyruvate dehydrogenase kinase (PDK), an enzyme that plays a crucial role in the metabolic shift of cancer cells towards glycolysis, a phenomenon known as the Warburg effect. By inhibiting PDK, these compounds force cancer cells to rely on oxidative phosphorylation, a metabolic process that is often suppressed in tumors and can trigger apoptosis.

The following table summarizes the anticancer activity of representative dichloroacetamide analogs from the scientific literature, highlighting the impact of different structural modifications on their potency against various cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 N-(4,6-bis(4-(2-hydroxyacetyl)piperazin-1-yl)-2-methylpyrimidin-5-yl)-2,2-dichloroacetamideSF188 (Glioblastoma)8.21[1]
2 Dichloroacetophenone biphenylsulfone ether analog 31 A549 (Non-small cell lung cancer)0.086 (for PDHK1 inhibition)[2]
3 Dichloroacetophenone biphenylsulfone ether analog 32 A549 (Non-small cell lung cancer)0.140 (for PDHK1 inhibition)[2]

Note: The IC50 values in this table refer to either cancer cell growth inhibition or direct enzyme inhibition, as specified. This data is for comparative purposes and is based on structurally related compounds.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of this compound analogs.

Pyruvate Dehydrogenase Kinase (PDK) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the PDK enzyme.

Materials:

  • Recombinant human PDK enzyme

  • Pyruvate dehydrogenase complex (PDC)

  • Thiamine pyrophosphate (TPP)

  • Coenzyme A (CoA)

  • NAD+

  • Pyruvate

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM MgCl2, 0.1 mM EDTA)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing PDC, TPP, CoA, and NAD+ in the assay buffer.

  • Add the test compound at various concentrations to the wells of the microplate. A DMSO control is included.

  • Initiate the reaction by adding pyruvate to all wells.

  • The activity of the PDC is monitored by measuring the rate of NADH formation, which is detected by the increase in absorbance at 340 nm.

  • The PDK activity is determined by its ability to inhibit the PDC-catalyzed reaction.

  • The IC50 value, the concentration of the inhibitor required to reduce PDK activity by 50%, is calculated from the dose-response curve.[1][2]

Cell Viability Assay (Crystal Violet Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, SF188)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • Crystal violet solution (0.5% in 25% methanol)

  • Solubilization solution (e.g., 10% acetic acid)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a DMSO-treated control group.

  • After the incubation period, remove the medium and gently wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with a suitable fixative (e.g., methanol) for 15 minutes.

  • Stain the fixed cells with the crystal violet solution for 20 minutes at room temperature.

  • Wash the plates with water to remove excess stain and allow them to air dry.

  • Solubilize the stained cells with the solubilization solution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined.[3]

Mechanism of Action: Signaling Pathway Visualization

The primary proposed mechanism of action for this compound analogs is the induction of apoptosis through the inhibition of Pyruvate Dehydrogenase Kinase (PDK). The following diagram illustrates the logical workflow of this process.

G Compound This compound Analog PDK Pyruvate Dehydrogenase Kinase (PDK) Compound->PDK Inhibition PDH Pyruvate Dehydrogenase (PDH) PDK->PDH Inhibition OxPhos Oxidative Phosphorylation PDH->OxPhos Activation Glycolysis Glycolysis (Warburg Effect) Apoptosis Apoptosis Glycolysis->Apoptosis Suppression of Apoptosis ROS Reactive Oxygen Species (ROS) Production OxPhos->ROS Mito Mitochondrial Outer Membrane Permeabilization ROS->Mito CytoC Cytochrome c Release Mito->CytoC Caspases Caspase Activation CytoC->Caspases Caspases->Apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound analogs.

The following diagram illustrates the general experimental workflow for evaluating the anticancer activity of these compounds.

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification PDK_Assay PDK Inhibition Assay Purification->PDK_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., Crystal Violet) Purification->Cytotoxicity_Assay IC50_Determination IC50 Determination PDK_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cytotoxicity_Assay->Apoptosis_Assay Cytotoxicity_Assay->IC50_Determination SAR_Analysis SAR Analysis Apoptosis_Assay->SAR_Analysis IC50_Determination->SAR_Analysis

Caption: Experimental workflow for SAR studies of this compound analogs.

References

Comparative Guide to the In Vitro and In Vivo Correlation of N-(Dichlorophenyl)acetamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in vitro and in vivo activities of N-(dichlorophenyl)acetamide analogs, a class of compounds with demonstrated therapeutic potential. Due to the limited publicly available data for "N-(2,6-dichloro-4-methoxyphenyl)acetamide," this document focuses on structurally related compounds for which both laboratory (in vitro) and whole-organism (in vivo) data have been published. The information presented is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of this chemical scaffold.

Preclinical Activity Summary

N-(dichlorophenyl)acetamide derivatives have been investigated for a range of pharmacological effects, most notably as anticonvulsant and anti-inflammatory agents. The biological activity of these compounds is significantly influenced by the substitution pattern on the phenyl ring and the nature of the acetamide side chain. This guide will focus on two primary examples: a quinazolinone-based acetamide with anticonvulsant properties and a diclofenac-related compound with anti-inflammatory activity.

Quantitative Data Comparison

The following tables summarize the quantitative data from in vitro and in vivo studies of representative N-(dichlorophenyl)acetamide analogs.

Table 1: In Vitro Activity of N-(Dichlorophenyl)acetamide Analogs

Compound ClassExample CompoundAssay TypeTargetPotency (IC50/EC50)Source
Quinazolinone AcetamideN-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamideRadioligand Binding AssayGABA ReceptorNot specified[1]
Phenylacetic Acid DerivativeN-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamideEnzyme Inhibition AssayCytochrome P450 (CYP1A2, CYP2C19, CYP2D6)Not specified[2]
Alaninamide DerivativeN-(1-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)acetamidePatch-clampFast Sodium Currents10 µM (significant inhibition)[3]

Table 2: In Vivo Activity of N-(Dichlorophenyl)acetamide Analogs

Compound ClassExample CompoundAnimal ModelEfficacyEffective Dose (ED50)Source
Quinazolinone AcetamideN-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamidePentylenetetrazole-induced seizures (mice)Significant reduction in mortalityNot specified[1]
Alaninamide DerivativeN-(1-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)acetamideFormalin-induced tonic pain (rodent)Potent efficacyNot specified[3]
Diclofenac DerivativeDiclofenac etalhyaluronate (SI-613)Rat silver nitrate-induced arthritisSignificant suppression of pain responsesNot specified[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Below are generalized protocols based on the available literature.

In Vitro Assays
  • Enzyme Inhibition Assays (e.g., for COX or CYP enzymes):

    • The test compound is incubated with the purified enzyme (e.g., COX-2 or a specific CYP isoform) and its substrate.

    • The reaction is allowed to proceed for a defined period under controlled temperature and pH.

    • The formation of the product is measured using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).

    • The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.

  • Cell-Based Assays (e.g., for anticonvulsant activity):

    • Neuronal cells are cultured and maintained under standard conditions.

    • The test compound is added to the cell culture medium at various concentrations.

    • After an incubation period, the cells are stimulated to induce a measurable response (e.g., ion channel activation).

    • The effect of the compound on the cellular response is measured using techniques such as patch-clamp electrophysiology to assess changes in ion channel currents.

In Vivo Studies
  • Anticonvulsant Activity Models (e.g., Pentylenetetrazole-induced seizures):

    • A cohort of laboratory animals (e.g., mice) is divided into control and treatment groups.

    • The treatment groups receive the test compound at various doses, typically via oral or intraperitoneal administration.

    • After a predetermined time, a convulsive agent (e.g., pentylenetetrazole) is administered to all animals.

    • The animals are observed for the onset and severity of seizures, as well as for mortality, over a specified period.

    • The ability of the test compound to delay the onset of seizures or prevent mortality is recorded.

  • Anti-inflammatory and Analgesic Models (e.g., Carrageenan-induced paw edema):

    • An inflammatory agent (e.g., carrageenan) is injected into the paw of the test animals (e.g., rats).

    • The test compound is administered to the treatment groups before or after the inflammatory insult.

    • The degree of inflammation (e.g., paw volume) and pain response (e.g., withdrawal threshold to a stimulus) are measured at various time points.

    • The results are compared between the treated and control groups to determine the anti-inflammatory and analgesic efficacy of the compound.

Visualizations

Signaling Pathways and Experimental Workflows

Anticonvulsant_Mechanism cluster_gaba GABAergic Pathway cluster_glycine Glycinergic Pathway GABA_A_Receptor GABA-A Receptor Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Glycine_Receptor Glycine Receptor Glycine_Chloride_Influx Increased Cl- Influx Glycine_Receptor->Glycine_Chloride_Influx Glycine_Hyperpolarization Neuronal Hyperpolarization Glycine_Chloride_Influx->Glycine_Hyperpolarization Glycine_Reduced_Excitability Reduced Neuronal Excitability Glycine_Hyperpolarization->Glycine_Reduced_Excitability Anticonvulsant_Compound N-(Dichlorophenyl)acetamide Anticonvulsant Analog Anticonvulsant_Compound->GABA_A_Receptor Positive Allosteric Modulation Anticonvulsant_Compound->Glycine_Receptor Potentiation

Caption: Proposed anticonvulsant mechanism of action for a quinazolinone-based N-(dichlorophenyl)acetamide analog.[1]

Anti_inflammatory_Mechanism Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2_Enzyme Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Anti_inflammatory_Compound N-(Dichlorophenyl)acetamide (Diclofenac Analog) Anti_inflammatory_Compound->COX2_Enzyme Inhibition

Caption: Mechanism of action for diclofenac-related N-(dichlorophenyl)acetamide compounds as COX-2 inhibitors.[2]

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Dissolution_Testing Dissolution Testing IVIVC_Model IVIVC Model Development & Validation Dissolution_Testing->IVIVC_Model Permeability_Assay Permeability Assay (e.g., Caco-2) Permeability_Assay->IVIVC_Model Metabolic_Stability Metabolic Stability (e.g., Microsomes) Metabolic_Stability->IVIVC_Model Animal_Dosing Animal Dosing (e.g., Oral, IV) Blood_Sampling Serial Blood Sampling PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) PK_Analysis->IVIVC_Model

Caption: A generalized workflow for establishing an in vitro-in vivo correlation (IVIVC).

References

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a framework for evaluating the enzyme selectivity profile of the compound N-(2,6-dichloro-4-methoxyphenyl)acetamide. While direct, publicly available selectivity screening data for this specific compound is limited, this document offers a comparative analysis based on its structural motifs, alongside detailed experimental protocols to enable its comprehensive profiling.

The N-aryl acetamide scaffold, a core component of this compound, is a well-established pharmacophore in the development of kinase inhibitors. The nature and substitution pattern of the N-aryl ring are critical determinants of both potency and selectivity. The presence of electron-withdrawing groups, such as the dichloro substitution on the phenyl ring of the target compound, can significantly influence its interaction with the kinase ATP-binding pocket.

Comparative Selectivity of Structurally Related Compounds

In the absence of specific data for this compound, the selectivity profiles of other kinase inhibitors possessing a substituted N-aryl acetamide moiety can offer valuable insights. For instance, a comparative analysis of related compounds often reveals that minor structural modifications can lead to substantial changes in selectivity.

Below is a hypothetical table structure for presenting such data, which should be populated with experimental findings for relevant comparator compounds.

Kinase TargetComparator Compound A IC50 (nM)Comparator Compound B IC50 (nM)This compound IC50 (nM)
Kinase 1DataDataData Needed
Kinase 2DataDataData Needed
Kinase 3DataDataData Needed
............

Experimental Protocols for Selectivity Profiling

To ascertain the selectivity profile of this compound, a comprehensive screening against a panel of kinases is recommended. A widely adopted method for this is the in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol outlines a common method for determining the inhibitory activity of a compound against a panel of protein kinases.

Materials:

  • This compound

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • 10 mM ATP solution

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

    • Add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove non-specifically bound radioactivity.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To further elucidate the context of kinase inhibition, the following diagrams illustrate a generic experimental workflow for kinase selectivity profiling and a simplified representation of a signaling pathway involving key kinases.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Incubation Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction_Setup Termination Reaction Termination Reaction_Setup->Termination Detection Signal Detection Termination->Detection IC50_Calc IC50 Determination Detection->IC50_Calc

Experimental workflow for in vitro kinase selectivity profiling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Simplified MAPK/ERK signaling pathway, a common target of kinase inhibitors.

Benchmarking N-(2,6-dichloro-4-methoxyphenyl)acetamide Derivatives Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential anticancer performance of N-(2,6-dichloro-4-methoxyphenyl)acetamide derivatives against established therapeutic agents. The analysis is based on available preclinical data for structurally related compounds and the known kinase inhibitor, Bosutinib, which shares a similar chemical scaffold.

Introduction

This compound and its analogs represent a class of compounds with potential as targeted cancer therapeutics. The core structure is notably a substructure of Bosutinib, an FDA-approved dual inhibitor of Src and Abl tyrosine kinases used in the treatment of chronic myeloid leukemia (CML). This structural similarity suggests that derivatives of this compound may also exhibit activity as kinase inhibitors, a critical class of anticancer drugs. This guide summarizes the available in vitro cytotoxicity data for related acetamide derivatives, outlines the detailed experimental protocols for their evaluation, and visualizes the key signaling pathways potentially targeted by these compounds.

Data Presentation: Comparative In Vitro Cytotoxicity

Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugCancer Cell LineIC50 (µM)
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate)80ImatinibPC3 (Prostate)40
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate)52ImatinibPC3 (Prostate)40
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast)100ImatinibMCF-7 (Breast)98

Data sourced from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which demonstrates the potential of the acetamide scaffold in cancer cell growth inhibition.[1]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., PC3, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives and known drugs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: A stock solution of each test compound is prepared in DMSO and then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15-20 minutes to ensure complete dissolution.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., Abl, Src)

  • Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Test compounds are serially diluted in the kinase assay buffer to various concentrations.

  • Reaction Setup: In a 384-well plate, the recombinant kinase and its specific substrate are mixed in the kinase assay buffer.

  • Initiation of Reaction: The diluted test compounds are added to the wells, followed by the addition of ATP to initiate the kinase reaction. A no-inhibitor control and a no-enzyme control are included.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity. The luminescent signal is read using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the BCR-ABL/Src signaling pathway, which is a key target in the treatment of CML and is inhibited by Bosutinib. Derivatives of this compound may potentially inhibit kinases within this pathway.

BCR_ABL_Src_Pathway BCR_ABL BCR-ABL Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K Src_Family_Kinases Src Family Kinases (Src, Lyn, Hck) Src_Family_Kinases->STAT5 Src_Family_Kinases->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Proliferation Cell Proliferation & Survival STAT5->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis STAT5->Apoptosis_Inhibition Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Akt->Apoptosis_Inhibition ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation Bosutinib Bosutinib / Acetamide Derivatives? Bosutinib->BCR_ABL Bosutinib->Src_Family_Kinases

Caption: BCR-ABL/Src signaling pathway and potential inhibition points.

Experimental Workflow

The diagram below outlines the general workflow for the in vitro evaluation of novel anticancer compounds.

Experimental_Workflow Compound_Synthesis Compound Synthesis (Acetamide Derivatives) Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Compound_Synthesis->Cytotoxicity_Screening IC50_Determination IC50 Determination Cytotoxicity_Screening->IC50_Determination Kinase_Inhibition_Assay Kinase Inhibition Assay IC50_Determination->Kinase_Inhibition_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Kinase_Inhibition_Assay->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: General workflow for in vitro anticancer drug discovery.

References

Comparative Guide to the Synthesis and Evaluation of an N-(2,6-dichloro-4-methoxyphenyl)acetamide Analog Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Synthesis of N-phenylacetamide Analogs: A General Overview

The synthesis of N-phenylacetamide derivatives, including those with dichloro- and methoxy-substitutions, typically follows a straightforward acylation reaction. The general approach involves the reaction of a substituted aniline with an appropriate acylating agent, such as an acyl chloride or acetic anhydride.

A common synthetic route for generating a library of N-(substituted phenyl)acetamide analogs is depicted below. This involves the coupling of various substituted anilines with chloroacetyl chloride, followed by displacement of the chloride with different nucleophiles to introduce diversity.

G cluster_synthesis General Synthetic Workflow aniline Substituted Aniline (e.g., 2,6-dichloro-4-methoxyaniline) intermediate N-(Substituted phenyl)-2-chloroacetamide aniline->intermediate Acylation (Base, Solvent) chloroacetyl Chloroacetyl Chloride chloroacetyl->intermediate final_product N-(Substituted phenyl)acetamide Analog Library intermediate->final_product Nucleophilic Substitution nucleophile Nucleophile (R-H) nucleophile->final_product

Caption: General workflow for the synthesis of an N-phenylacetamide analog library.

II. Comparative Biological Evaluation

To provide a framework for comparison, this guide focuses on the evaluation of N-phenylacetamide analogs for their potential as kinase inhibitors and antibacterial agents, as these are common targets for this class of compounds.

A. Kinase Inhibition

The N-phenylacetamide scaffold is a common feature in many kinase inhibitors, often interacting with the ATP-binding site of the kinase.[1] The 2,6-dichlorophenyl moiety can be crucial for activity by inducing a specific conformation that enhances binding to the target kinase.

Table 1: Comparative Kinase Inhibitory Activity of Selected Acetamide Analogs

Compound IDStructureTarget KinaseIC50 (nM)Reference
A N-(2,6-dichloro-3,5-dimethoxyphenyl)-...-carboxamideFGFR130.2[1]
B 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamideCOX-II-[2]
C Methyl(2-(2-(2-((2,6-dichlorophenyl)amino) phenyl)acetyl) leucinateCOX-II-[2]

Note: Direct IC50 values for COX-II were not provided in the source material, but the compounds were highlighted as potent inhibitors.

B. Antibacterial Activity

Derivatives of N-phenylacetamide have also been investigated for their antibacterial properties. The mechanism of action can vary, but some have been shown to disrupt the bacterial cell membrane.

Table 2: Comparative Antibacterial Activity of N-phenylacetamide Analogs

Compound IDStructureBacterial StrainEC50 (µM)Reference
D1 N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamideXanthomonas oryzae pv. Oryzae (Xoo)156.7[3]
D2 N-(4-((4-(3,4-Dichlorophenyl)thiazol-2-yl)amino)phenyl)acetamideXanthomonas oryzae pv. Oryzae (Xoo)>500[3]

III. Structure-Activity Relationship (SAR) Insights

  • Substitution on the N-phenyl Ring: The nature and position of substituents on the N-phenyl ring are critical for biological activity. For kinase inhibition, electron-withdrawing groups and specific substitution patterns that control the dihedral angle between the phenyl ring and the acetamide linker can significantly enhance potency.[1]

  • Acetamide Moiety: The acetamide linker plays a key role in orienting the molecule within the binding pocket of the target protein. Modifications to this linker are likely to impact activity.

  • Terminal Group Diversity: The introduction of diverse chemical moieties at the terminus of the acetamide group can lead to varied biological activities, as seen in the comparison between kinase inhibitors and antibacterial agents.

IV. Experimental Protocols

A. General Synthesis of N-(2,6-dichloro-4-methoxyphenyl)acetamide Analogs

A representative synthetic protocol based on related literature is as follows:

  • Acylation: To a solution of 2,6-dichloro-4-methoxyaniline (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane or THF) at 0 °C, chloroacetyl chloride (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 2-4 hours until completion, as monitored by TLC. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-(2,6-dichloro-4-methoxyphenyl)-2-chloroacetamide intermediate.

  • Nucleophilic Substitution: The chloroacetamide intermediate (1.0 eq) is dissolved in a suitable solvent (e.g., DMF or acetonitrile). The desired nucleophile (e.g., an amine, thiol, or alcohol, 1.2 eq) and a base (e.g., potassium carbonate or sodium hydride, 1.5 eq) are added. The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to 80 °C) for 4-12 hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford the final analog.

B. Kinase Inhibition Assay (General Protocol)

A common method for assessing kinase inhibition is a luminescence-based assay:

  • A reaction mixture is prepared containing the target kinase, a suitable substrate, and ATP in a buffer solution.

  • The test compounds (analogs of this compound) are added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period (e.g., 60 minutes at 30 °C).

  • After incubation, a reagent that detects the amount of remaining ATP (e.g., a luciferase/luciferin-based reagent) is added.

  • The luminescence is measured using a plate reader. A decrease in luminescence indicates ATP consumption by the kinase, and the inhibition by the compound is calculated relative to a control without the inhibitor.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.

C. Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism, is determined as follows:

  • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable growth medium.

  • A standardized inoculum of the target bacterial strain is added to each well.

  • The plates are incubated at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

V. Signaling Pathway Visualization

Many N-phenylacetamide-based kinase inhibitors target signaling pathways involved in cell proliferation and survival. A simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for such inhibitors, is shown below.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds and Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylates and Activates Inhibitor N-phenylacetamide Inhibitor Inhibitor->RTK Inhibits Kinase Activity Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Leads to

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway.

References

A Comparative Analysis of Synthetic Routes for N-(2,6-dichloro-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of proposed synthetic routes for N-(2,6-dichloro-4-methoxyphenyl)acetamide, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct published synthetic procedures for this specific molecule, this analysis is based on established chemical principles and experimental data from analogous reactions involving structurally similar compounds. The presented routes offer a foundation for the development of an efficient and scalable synthesis.

Overview of Proposed Synthetic Strategies

The primary approach to the synthesis of this compound involves the N-acetylation of the corresponding aniline precursor, 2,6-dichloro-4-methoxyaniline. This transformation is a common and generally high-yielding reaction in organic synthesis. Variations in the acetylating agent, solvent, and the use of a catalyst can influence the reaction rate, yield, and purity of the final product. This guide will compare two plausible routes based on this strategy.

Route 1: Acetylation using Acetic Anhydride in Acetic Acid

This classic method is widely used for the acetylation of anilines. The reaction proceeds by the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride. Acetic acid serves as both a solvent and a catalyst.

Route 2: Acetylation using Acetyl Chloride with a Base

An alternative approach involves the use of the more reactive acetyl chloride as the acetylating agent. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, which could otherwise protonate the starting aniline, rendering it unreactive.

Quantitative Data Comparison

The following table summarizes the anticipated quantitative data for the two proposed synthetic routes. The data is extrapolated from analogous reactions reported in the literature for structurally similar anilines.

ParameterRoute 1: Acetic AnhydrideRoute 2: Acetyl Chloride with Base
Starting Material 2,6-dichloro-4-methoxyaniline2,6-dichloro-4-methoxyaniline
Reagents Acetic anhydride, Glacial acetic acidAcetyl chloride, Triethylamine, Dichloromethane
Reaction Time 2 - 4 hours1 - 3 hours
Temperature Reflux (approx. 118 °C)0 °C to Room Temperature
Anticipated Yield 85 - 95%90 - 98%
Anticipated Purity High (recrystallization may be needed)High (aqueous workup required)
Key Advantages Readily available and inexpensive reagents.Higher reactivity, potentially faster reaction.
Key Disadvantages Higher reaction temperature required.Acetyl chloride is moisture sensitive.

Experimental Protocols

Route 1: Acetylation using Acetic Anhydride in Acetic Acid

Materials:

  • 2,6-dichloro-4-methoxyaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Ice-cold water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloro-4-methoxyaniline (1.0 eq.) in glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq.) dropwise while stirring.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and then pour it into ice-cold water with stirring.

  • The precipitated this compound is collected by vacuum filtration, washed with water until the filtrate is neutral, and then dried.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Route 2: Acetylation using Acetyl Chloride with a Base

Materials:

  • 2,6-dichloro-4-methoxyaniline

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dichloro-4-methoxyaniline (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq.) dropwise from the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by recrystallization if needed.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

G cluster_0 Route 1: Acetylation with Acetic Anhydride A 2,6-dichloro-4-methoxyaniline C Reflux (2-4h) A->C B Acetic Anhydride Glacial Acetic Acid B->C D This compound C->D Yield: 85-95% (est.)

Caption: Synthetic workflow for Route 1.

G cluster_1 Route 2: Acetylation with Acetyl Chloride E 2,6-dichloro-4-methoxyaniline G 0°C to RT (1-3h) E->G F Acetyl Chloride Triethylamine, DCM F->G H This compound G->H Yield: 90-98% (est.)

Caption: Synthetic workflow for Route 2.

Concluding Remarks

Both proposed routes offer viable pathways for the synthesis of this compound. The choice between them may depend on factors such as the availability of reagents, desired reaction conditions, and scale of the synthesis. Route 2, using acetyl chloride, is likely to be faster and potentially higher yielding due to the higher reactivity of the acetylating agent. However, it requires careful handling of the moisture-sensitive acetyl chloride and an aqueous workup to remove the base and its salt. Route 1, employing acetic anhydride, is operationally simpler and uses less hazardous reagents, making it a robust choice for many laboratory settings.

For any large-scale production, further optimization of reaction conditions, including concentration, temperature, and reaction time, would be necessary to maximize yield and purity while ensuring a safe and cost-effective process. It is recommended to perform small-scale trial reactions to determine the optimal conditions for the specific laboratory setup.

Safety Operating Guide

Personal protective equipment for handling N-(2,6-dichloro-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(2,6-dichloro-4-methoxyphenyl)acetamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on safety data for structurally similar chemicals, including other acetamides and chlorinated aromatic compounds. It is imperative to treat this compound as potentially hazardous and to exercise extreme caution in all handling, storage, and disposal procedures.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Recommended Protection Specifications & Best Practices
Eyes/Face Safety Goggles with Side Shields or a Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant risk of splashes.[1]
Skin Chemical-Resistant GlovesNitrile rubber gloves are a suitable choice for handling many chemicals. Always inspect gloves for integrity before use and dispose of them properly after handling.[1][2]
Lab Coat or Chemical-Resistant ApronA fully buttoned lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[1][2]
Respiratory Chemical Fume Hood or RespiratorAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[2][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

  • Preparation :

    • Ensure all necessary PPE is donned correctly before handling.[2]

    • Work within a designated area, preferably a chemical fume hood with the sash at the lowest practical height.

    • Cover the work surface with disposable absorbent bench paper.[2]

    • Have all necessary equipment (spatulas, weigh boats, solvents, etc.) within the fume hood to minimize movement in and out of the containment area.

  • Weighing and Transfer :

    • Handle the solid compound using appropriate tools like a spatula.

    • To minimize the generation of airborne dust, weigh the compound in a tared, sealed container or on weighing paper within the fume hood.[2]

  • Solution Preparation :

    • Slowly add the solid this compound to the solvent to prevent splashing.[2]

    • Ensure the container is appropriately labeled with the chemical name, concentration, date, and relevant hazard warnings.

  • Post-Handling :

    • Thoroughly decontaminate the work area with an appropriate solvent and cleaning agent.

    • Wipe down all equipment used during the procedure.

    • Wash hands and any exposed skin with soap and water, even if no direct contact is suspected.[1]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Gather Equipment prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 post1 Decontaminate Area handle2->post1 post2 Clean Equipment post1->post2 post3 Wash Hands post2->post3

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste :

    • All solid waste contaminated with the compound, including used gloves, weighing paper, and disposable labware, should be collected in a designated, clearly labeled, and sealed hazardous waste container.[1]

  • Liquid Waste :

    • Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container.

    • Do not pour any waste containing this compound down the drain.[4]

  • Container Disposal :

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.

    • Puncture or otherwise render the container unusable to prevent reuse.[4]

All waste must be handled and disposed of in accordance with local, state, and federal regulations.[4]

G cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal waste1 Solid Waste (Gloves, etc.) collect1 Labeled Solid Waste Container waste1->collect1 waste2 Liquid Waste (Solutions) collect2 Labeled Liquid Waste Container waste2->collect2 waste3 Rinsed Containers waste3->collect2 (Rinsate) dispose1 Hazardous Waste Facility collect1->dispose1 collect2->dispose1

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dichloro-4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dichloro-4-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.